AST5902 mesylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H33F3N8O5S |
|---|---|
Peso molecular |
650.7 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]prop-2-enamide |
InChI |
InChI=1S/C27H29F3N8O2.CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4) |
Clave InChI |
NQBRKLBKHDKWJB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
AST5902: An In-Depth Technical Guide on the Active Metabolite of Alflutinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alflutinib (B605306) (also known as Furmonertinib, AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR-sensitizing and T790M resistance mutations.[1][2] A crucial aspect of its pharmacology is its biotransformation to the active metabolite, AST5902. This technical guide provides a comprehensive overview of AST5902, detailing its formation, pharmacokinetic profile, and contribution to the overall therapeutic effect of alflutinib. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data presentation, detailed experimental protocols, and visual representations of key pathways and processes.
Introduction: The Role of Active Metabolites in Oncology
The metabolic fate of a drug is a critical determinant of its clinical efficacy and safety profile. Active metabolites, pharmacological agents in their own right, can significantly contribute to the parent drug's therapeutic activity and toxicity. In the context of targeted cancer therapies like EGFR inhibitors, understanding the role of active metabolites is paramount for optimizing dosing strategies and predicting drug-drug interactions. AST5902, the principal metabolite of alflutinib, exemplifies this, exhibiting its own antineoplastic activity and contributing to the overall clinical benefit observed with alflutinib treatment.[3][4][5]
Biotransformation of Alflutinib to AST5902
AST5902 is the N-demethylated metabolite of alflutinib.[6] The primary enzyme responsible for this biotransformation is Cytochrome P450 3A4 (CYP3A4).[2][7][8] While CYP3A5 also contributes to a lesser extent, CYP3A4 is considered the predominant enzyme in the formation of AST5902.[7] Other CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP2E1, have been shown to catalyze this reaction, albeit to a much smaller degree.[7]
Alflutinib itself is a potent inducer of CYP3A4, with an induction potential comparable to that of rifampin.[7][8] This auto-induction leads to nonlinear pharmacokinetics with multiple dosing, characterized by a time- and dose-dependent increase in the apparent clearance of alflutinib.[7] AST5902 has a weaker CYP3A4 induction potential compared to its parent compound.[7][9]
Metabolic Pathway of Alflutinib
The metabolic conversion of alflutinib to AST5902 is a key step in its overall disposition.
Caption: Metabolic conversion of Alflutinib to its active metabolite AST5902.
Pharmacokinetics of Alflutinib and AST5902
The pharmacokinetic profiles of alflutinib and AST5902 are closely intertwined. At steady state, the exposures to alflutinib and its active metabolite AST5902 are comparable.[1][10]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for alflutinib and AST5902.
| Parameter | Alflutinib | AST5902 | Conditions | Reference |
| Tmax (median) | ~3 hours | - | 80 mg once daily, empty stomach | [2] |
| Half-life | ~40.6 hours | - | 80 mg once daily, empty stomach | [2] |
| Effect of Food (High-Fat Meal) | Cmax ↑ ~53%, AUC0-24 ↑ ~32% | Cmax ↓ ~20%, AUC ↓ ~8% | Single dose | [2] |
Drug-Drug Interactions
The metabolism of alflutinib via CYP3A4 makes it susceptible to drug-drug interactions with strong inhibitors and inducers of this enzyme.
| Co-administered Drug | Effect on Alflutinib | Effect on AST5902 | Reference |
| Itraconazole (Strong CYP3A4 Inhibitor) | Cmax ↑, AUC ↑ | Cmax ↓, AUC ↓ | [2][9] |
| Rifampicin (Strong CYP3A4 Inducer) | AUC0-∞ ↓ 86%, Cmax ↓ 60% | AUC0-∞ ↓ 17%, Cmax ↑ 1.09-fold | [11][12] |
Clinical Efficacy and Safety
AST5902 contributes to the overall antineoplastic activity of alflutinib.[4] Clinical trials have demonstrated the efficacy of alflutinib in patients with advanced NSCLC with the EGFR T790M mutation.
Clinical Trial Data
| Study Phase | Patient Population | Dose Range | Objective Response Rate (ORR) | Reference |
| Phase I/II (Dose Expansion) | Advanced NSCLC with EGFR T790M | 40-240 mg once daily | 76.7% (89 of 116) | [1] |
| Phase I/II (CNS Metastases) | Advanced NSCLC with EGFR T790M | 40-240 mg once daily | 70.6% (12 of 17) | [1] |
| Phase IIb | Advanced or metastatic NSCLC with EGFR T790M | 80 mg once daily | 73.6% (95% CI 67.3–79.3) | [13] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the metabolism and activity of alflutinib and AST5902.
In Vitro Metabolism Studies
Objective: To identify the CYP enzymes responsible for the metabolism of alflutinib to AST5902.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
A reaction mixture containing alflutinib (e.g., 3 µM), HLMs (e.g., 0.5 mg protein/mL), and NADPH (e.g., 1 mM) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) is prepared.[7]
-
The mixture is incubated at 37°C.
-
The reaction is terminated, and the samples are analyzed by LC-MS/MS to identify and quantify alflutinib and its metabolites, including AST5902.[7]
-
-
Incubation with Recombinant Human CYP Isoenzymes:
-
Chemical Inhibition Studies:
-
Alflutinib is incubated with HLMs in the presence of selective chemical inhibitors for various CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9).[7]
-
A reduction in the formation of AST5902 in the presence of a specific inhibitor indicates the involvement of that enzyme in the metabolic pathway.[7]
-
Experimental Workflow for In Vitro Metabolism
Caption: A typical workflow for studying the in vitro metabolism of alflutinib.
EGFR Signaling Pathway and Inhibition
Alflutinib and AST5902 exert their anticancer effects by inhibiting the EGFR signaling pathway. They are third-generation EGFR inhibitors, meaning they selectively target both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][14] This selective inhibition blocks downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation, ultimately leading to apoptosis.[14]
Caption: Inhibition of the EGFR signaling pathway by Alflutinib and AST5902.
Conclusion
AST5902 is a pharmacologically active and clinically significant metabolite of alflutinib. Its formation, primarily mediated by CYP3A4, and its comparable exposure to the parent drug at steady state underscore its importance to the overall therapeutic profile of alflutinib. A thorough understanding of the interplay between alflutinib and AST5902, including their shared mechanism of action and the factors influencing their pharmacokinetics, is essential for the continued development and optimal clinical application of this important third-generation EGFR inhibitor. Future research should continue to elucidate the specific contributions of AST5902 to both efficacy and potential toxicities, further refining our understanding of this therapeutic agent.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 13. ascopubs.org [ascopubs.org]
- 14. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
AST5902: A Deep Dive into its Selective Inhibition of the EGFR T790M Mutation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal active metabolite of alflutinib (B605306) (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Shanghai Allist Pharmaceuticals.[1][2][3] Like other third-generation EGFR TKIs, AST5902 is designed to selectively and irreversibly inhibit both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] The T790M mutation, often referred to as the "gatekeeper" mutation, is a primary mechanism of acquired resistance to first and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC).[3] This document provides a comprehensive technical overview of the available data on the EGFR T790M mutation selectivity of AST5902, including preclinical and clinical findings, experimental methodologies, and relevant signaling pathways.
Core Mechanism of Action
AST5902, as an irreversible third-generation EGFR inhibitor, covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This covalent modification allows it to overcome the increased ATP affinity conferred by the T790M mutation, which is a key mechanism of resistance to reversible first and second-generation TKIs.[4] The selectivity for mutant EGFR over WT-EGFR is a critical feature of third-generation inhibitors, leading to a wider therapeutic window and a more favorable safety profile by reducing toxicities associated with WT-EGFR inhibition, such as rash and diarrhea.[2] Preclinical data on alflutinib, the parent compound of AST5902, indicates a high degree of selectivity for T790M-mutant EGFR over wild-type EGFR.[5]
Quantitative Data on Selectivity and Efficacy
While specific preclinical data for AST5902 is limited in publicly available literature, the data for its parent compound, alflutinib, provides strong evidence of its potent and selective activity. It has been reported that alflutinib and AST5902 have similar antitumor activity.[2][3]
Preclinical Data (Alflutinib)
| Cell Line | EGFR Mutation Status | IC50 (nM) | Selectivity vs. WT |
| Cell lines with activating EGFR mutations and T790M | e.g., Exon 19 del/T790M, L858R/T790M | ~0.3–1.2 | >167-fold |
| Wild-Type EGFR | WT | >200 | 1 |
| Table 1: In vitro inhibitory activity of alflutinib against EGFR-mutant cell lines.[5] |
Clinical Trial Data (Alflutinib in EGFR T790M-Positive NSCLC)
Clinical studies on alflutinib have demonstrated its significant efficacy in patients with EGFR T790M-mutated NSCLC who have progressed on prior EGFR TKI therapy.
| Clinical Trial Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase IIb (NCT03452592) | 220 | 74% (95% CI: 68–80%) | 9.6 months (95% CI: 8.2–9.7) |
| Dose-expansion study (NCT03127449) | 116 | 76.7% | Not Reported |
| Table 2: Efficacy of alflutinib in patients with EGFR T790M-positive NSCLC.[4][6] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of AST5902 are not extensively published. However, the following sections describe representative methodologies commonly employed in the development and characterization of third-generation EGFR TKIs.
In Vitro EGFR Kinase Assay
This assay is crucial for determining the direct inhibitory activity of a compound against purified EGFR kinase domains (wild-type and various mutant forms). A common method is a luminescence-based assay that measures ATP consumption.
Principle: The amount of ATP remaining after a kinase reaction is converted into a light signal by a luciferase/luciferin reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Materials:
-
Recombinant human EGFR kinase domains (WT, T790M, L858R/T790M, etc.)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
AST5902 (or other test compounds)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of AST5902 in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (NCI-H1975)
This assay assesses the ability of a compound to inhibit the growth of cancer cells harboring specific EGFR mutations. The NCI-H1975 cell line, which endogenously expresses both the L858R activating mutation and the T790M resistance mutation, is a standard model for testing third-generation EGFR inhibitors.
Principle: The metabolic activity of viable cells is measured, which correlates with the number of cells. A common method is the MTT or Alamar Blue assay.
Materials:
-
NCI-H1975 human NSCLC cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
AST5902 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
Procedure:
-
Cell Seeding: Plate NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AST5902 for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or Alamar Blue reagent to each well and incubate for 2-4 hours.
-
Signal Measurement:
-
For MTT: Add solubilization solution and measure absorbance at ~570 nm.
-
For Alamar Blue: Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.
-
-
IC50 Calculation: Plot the signal against the compound concentration and calculate the IC50 value.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of a drug candidate. Patient-derived xenograft (PDX) models or xenografts using established cell lines like NCI-H1975 are commonly used.
Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
NCI-H1975 cells or patient-derived tumor tissue
-
AST5902 formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject NCI-H1975 cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer AST5902 orally at various doses daily.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
Data Analysis: Plot tumor growth curves for each group and assess for statistically significant differences in tumor growth inhibition.
Visualizations
EGFR Signaling Pathway with T790M Mutation
Caption: EGFR signaling pathway in the presence of the T790M mutation and inhibition by AST5902.
Experimental Workflow for EGFR T790M Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an EGFR T790M inhibitor like AST5902.
Conclusion
AST5902, the active metabolite of alflutinib, is a potent and selective third-generation EGFR TKI targeting the T790M resistance mutation. While comprehensive preclinical data for AST5902 itself is not widely published, the available information on alflutinib demonstrates a strong rationale for its efficacy. The high selectivity for mutant EGFR over wild-type EGFR, as suggested by preclinical data, translates into a favorable clinical profile with significant objective response rates and a manageable safety profile in patients with T790M-positive NSCLC. The experimental methodologies outlined provide a standard framework for the continued investigation and characterization of next-generation EGFR inhibitors. As more data on AST5902 becomes available, a more detailed understanding of its specific pharmacological properties will further solidify its role in the treatment of EGFR-mutated lung cancer.
References
- 1. Allist's Third Generation EGFR-TKI Receives Marketing A... [lavfund.com]
- 2. allist.com.cn [allist.com.cn]
- 3. allist.com.cn [allist.com.cn]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of AST5902 Mesylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (B605306) (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation, the clinical efficacy and safety of Alflutinib are intrinsically linked to the pharmacokinetic profile of both the parent drug and AST5902.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of AST5902 mesylate, including its metabolism, drug-drug interactions, and bioanalytical quantification methods. While much of the available data is in the context of Alflutinib administration, this guide consolidates the key findings relevant to AST5902 for drug development professionals.
Introduction to this compound
AST5902 is formed in vivo through the metabolism of Alflutinib and shares its potent inhibitory activity against EGFR sensitizing and resistance mutations.[1][5] As a key contributor to the overall therapeutic effect of Alflutinib, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of AST5902 is critical for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety.
Metabolism and Pharmacokinetic Profile
Formation of AST5902
Alflutinib is primarily metabolized to AST5902 by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[4][6] This metabolic conversion is a key determinant of the exposure to the active metabolite.
Pharmacokinetic Parameters
Quantitative pharmacokinetic data specifically for this compound administered alone is not extensively available in the public domain, as it is primarily studied as a metabolite of Alflutinib. However, clinical studies on Alflutinib provide valuable insights into the pharmacokinetic behavior of AST5902.
At steady state, the plasma exposures of Alflutinib and its active metabolite AST5902 have been reported to be comparable in patients with NSCLC receiving multiple oral doses of Alflutinib.[3][5] A human mass balance study following a single oral administration of radiolabeled Alflutinib showed that the parent drug and AST5902 accounted for 1.68% and 0.97% of the total radioactivity in plasma, respectively, indicating extensive metabolism.[7]
The following table summarizes the key findings from a drug-drug interaction study that provide some quantitative pharmacokinetic parameters for AST5902.
Table 1: Pharmacokinetic Parameters of AST5902 Following a Single Oral Dose of 80 mg Alflutinib in Healthy Volunteers [4]
| Parameter | Alflutinib Alone | Co-administered with Rifampicin (B610482) (CYP3A4 Inducer) |
| Cmax (ng/mL) | Not explicitly stated for AST5902 alone | 1.09-fold increase |
| AUC0-∞ (ng·h/mL) | Not explicitly stated for AST5902 alone | 17% decrease |
Table 2: Impact of a Strong CYP3A4 Inhibitor (Itraconazole) on AST5902 Pharmacokinetics
| Parameter | Alflutinib Alone | Co-administered with Itraconazole (B105839) |
| Cmax | Not explicitly stated for AST5902 alone | Decrease |
| AUC | Not explicitly stated for AST5902 alone | Decrease |
Note: The specific quantitative values for Cmax and AUC for AST5902 with itraconazole co-administration were not provided in the publicly available literature.
Drug-Drug Interactions
The metabolism of Alflutinib by CYP3A4 makes the plasma concentrations of both the parent drug and AST5902 susceptible to interactions with potent inducers or inhibitors of this enzyme.
-
CYP3A4 Inducers: Co-administration of Alflutinib with rifampicin, a strong CYP3A4 inducer, resulted in a 17% decrease in the area under the curve (AUC) of AST5902 and a 1.09-fold increase in its maximum concentration (Cmax).[4] For the total active components (Alflutinib and AST5902), there was a 62% decrease in AUC and a 39% decrease in Cmax.[4] These findings suggest that concomitant use of strong CYP3A4 inducers should be avoided to maintain therapeutic concentrations of the active moieties.[4]
-
CYP3A4 Inhibitors: A study investigating the effect of itraconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of Alflutinib is mentioned in the literature, indicating a likely increase in Alflutinib exposure and a potential alteration in the formation of AST5902.[8]
Preclinical ADME
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically on this compound are not widely published. The available information is primarily from studies conducted on the parent drug, Alflutinib.
A study on the metabolic disposition of Alflutinib (referred to as furmonertinib) in humans revealed that the desmethyl metabolite, AST5902, was one of the most abundant metabolites identified in feces, accounting for 6.28% of the administered dose.[7] This suggests that fecal excretion is a significant route of elimination for this metabolite.
Experimental Protocols
Bioanalytical Method for Quantification of Alflutinib and AST5902 in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Alflutinib and AST5902 in human plasma.[9]
Table 3: Key Parameters of the Bioanalytical Method [9]
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatographic Column | Waters BEH C18 |
| Mobile Phase | Acetonitrile and 2 mmol/L ammonium (B1175870) acetate (B1210297) containing 0.2% formic acid (gradient elution) |
| Ionization Mode | Positive Ion Electrospray |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Alflutinib: 569.3 → 441.2AST5902: 555.1 → 498.2Internal Standard (AST2818-d3): 572.3 → 441.2 |
| Linearity Range (ng/mL) | Alflutinib: 0.20 - 100AST5902: 0.050 - 25.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Alflutinib: 0.20AST5902: 0.050 |
| Intra- and Inter-assay Precision for AST5902 | ≤8.0% and ≤8.6%, respectively |
| Accuracy for AST5902 | Within -0.2% to 3.9% |
Mechanism of Action and Signaling Pathway
AST5902, as the active metabolite of the third-generation EGFR TKI Alflutinib, selectively and irreversibly inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[3][5] This selective inhibition leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.
The following diagram illustrates the inhibition of the mutated EGFR signaling pathway by Alflutinib and its active metabolite, AST5902.
Figure 1: Inhibition of Mutated EGFR Signaling by Alflutinib/AST5902.
Conclusion
This compound is a critical active metabolite of the third-generation EGFR TKI, Alflutinib. Its pharmacokinetic profile, particularly its formation via CYP3A4 and susceptibility to drug-drug interactions, is a key consideration in the clinical use of Alflutinib. While detailed, standalone pharmacokinetic and preclinical ADME data for AST5902 are limited in publicly available literature, the existing studies on Alflutinib provide a solid foundation for understanding its behavior in vivo. The development of robust bioanalytical methods has been crucial in elucidating these pharmacokinetic properties. Further research focusing specifically on the disposition of AST5902 would provide a more complete picture and could aid in the development of future targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 7. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AST5902 Mesylate in Acquired Resistance: A Technical Guide for Researchers
Disclaimer: As of late 2025, specific preclinical and clinical studies detailing the mechanisms of acquired resistance to AST5902 mesylate are not extensively available in the public domain. AST5902 is the primary active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This guide provides a comprehensive overview based on the known mechanisms of acquired resistance to third-generation EGFR TKIs, which are highly likely to be relevant to AST5902.
Introduction to this compound and Alflutinib
Alflutinib is a potent, irreversible third-generation EGFR-TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1] In vivo, Alflutinib is metabolized, primarily by CYP3A4, to its active metabolite, AST5902, which contributes significantly to its pharmacological activity.[1] Clinical studies have demonstrated the efficacy and acceptable safety profile of Alflutinib in patients with advanced non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation.[1][2][3]
Despite the initial efficacy of third-generation EGFR TKIs, the development of acquired resistance is a significant clinical challenge. This guide will explore the established and potential mechanisms of acquired resistance relevant to AST5902, drawing parallels from other drugs in its class, such as osimertinib.
Preclinical Activity of Alflutinib/AST5902
Preclinical studies have shed light on the activity spectrum of Alflutinib and its metabolite AST5902.
Table 1: Preclinical Activity of Alflutinib (Furmonertinib)
| Target | Cell Line/Model | Observed Effect | Reference |
| EGFR with uncommon mutations (G719S, S768I, L861Q) | Ba/F3 cells | Potent inhibition of cell proliferation | [4] |
| Multidrug-resistant cancer cells overexpressing ABCB1 and ABCG2 | OVCAR-8/NCI-ADR-RES, KB-3-1/KB-V1, S1/S1-MI-80, H460/H460-MX20 | Furmonertinib was not a substrate for these transporters and could reverse resistance to other chemotherapeutic agents. | [5] |
| EGFR exon 20 insertion mutations | In vitro and in vivo models | Significant antitumor activity | [6] |
Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs
The mechanisms of acquired resistance to third-generation EGFR TKIs are broadly categorized into on-target alterations (within the EGFR gene) and off-target mechanisms (activation of bypass signaling pathways). It is highly probable that resistance to AST5902 will involve similar molecular events.
On-Target Resistance: Secondary EGFR Mutations
The most well-characterized on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain.
-
C797S Mutation: This is the most common on-target resistance mutation to osimertinib. The C797 residue is the site of covalent binding for irreversible TKIs. A mutation to serine (C797S) prevents this covalent bond, thereby reducing the inhibitor's efficacy. The allelic context of the C797S mutation with the T790M mutation is critical for determining subsequent treatment strategies.
Off-Target Resistance: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling to drive proliferation and survival.
-
MET Amplification: Amplification of the MET proto-oncogene is a frequent mechanism of resistance. This leads to overexpression and activation of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as PI3K/AKT and MAPK, independently of EGFR.
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can also mediate resistance by providing an alternative pathway for cell signaling.
-
RAS-MAPK Pathway Alterations: Mutations or amplification of genes in the RAS-MAPK pathway, such as KRAS and NRAS, can lead to constitutive activation of this pathway, rendering the cells independent of upstream EGFR signaling.
-
PI3K/AKT/mTOR Pathway Alterations: Mutations in key components of this pathway, such as PIK3CA, can also confer resistance.
-
Other Receptor Tyrosine Kinase (RTK) Activation: Activation of other RTKs, such as AXL or FGFR, has also been implicated in resistance.
Table 2: Summary of Potential Acquired Resistance Mechanisms to AST5902
| Category | Mechanism | Molecular Alteration | Consequence |
| On-Target | Tertiary EGFR Mutation | C797S, L792H, G796S | Prevents covalent binding of the TKI or alters ATP binding pocket. |
| Off-Target | Bypass Pathway Activation | MET amplification, HER2 amplification | Activation of alternative RTKs to drive downstream signaling. |
| KRAS/NRAS/BRAF mutations | Constitutive activation of the MAPK pathway. | ||
| PIK3CA mutations | Constitutive activation of the PI3K/AKT pathway. | ||
| Histological Transformation | Small-cell lung cancer (SCLC) transformation | Change in tumor histology to a less EGFR-dependent phenotype. | |
| Epithelial-to-mesenchymal transition (EMT) | Increased cell motility and resistance to apoptosis. |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Bypass Signaling through MET Amplification
Caption: MET amplification as a bypass mechanism for resistance to EGFR inhibition.
Experimental Workflow for Generating Resistant Cell Lines
Caption: A typical experimental workflow for generating and analyzing drug-resistant cell lines.
Experimental Protocols
While specific protocols for generating Alflutinib/AST5902-resistant cell lines are not yet published, the following represents a standard methodology based on establishing resistance to other TKIs.
Generation of Alflutinib-Resistant NSCLC Cell Lines
-
Cell Culture:
-
Culture EGFR-mutant NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dose Escalation:
-
Initiate treatment with a low concentration of Alflutinib, typically below the IC50 value for the parental cell line.
-
Once the cells resume proliferation, gradually increase the concentration of Alflutinib in a stepwise manner. This process can take several months.
-
Maintain a parallel culture of the parental cell line in the absence of the drug as a control.
-
-
Isolation of Resistant Clones:
-
Once cells are able to proliferate in a high concentration of Alflutinib (e.g., >1 µM), resistant clones can be isolated by single-cell cloning or by continuing to culture the polyclonal population.
-
-
Confirmation of Resistance:
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC50 of Alflutinib in the resistant cells compared to the parental cells. A significant increase in IC50 confirms the resistant phenotype.
-
Molecular Analysis of Resistant Cell Lines
-
Genomic Analysis:
-
Extract genomic DNA from parental and resistant cell lines.
-
Perform whole-exome sequencing (WES) or targeted next-generation sequencing (NGS) of key cancer-related genes to identify acquired mutations (e.g., in EGFR, MET, KRAS, PIK3CA).
-
Use copy number variation (CNV) analysis from sequencing data to detect gene amplifications (e.g., MET, HER2).
-
-
Transcriptomic and Proteomic Analysis:
-
Perform RNA sequencing to identify changes in gene expression profiles.
-
Use Western blotting to assess the phosphorylation status and total protein levels of key components of the EGFR and bypass signaling pathways (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
Conclusion and Future Directions
While AST5902, the active metabolite of Alflutinib, is a promising therapeutic agent for EGFR-mutant NSCLC, the emergence of acquired resistance is a foreseeable challenge. Based on the extensive research into other third-generation EGFR TKIs, it is anticipated that resistance to AST5902 will be driven by a combination of on-target EGFR mutations and the activation of various bypass signaling pathways.
Future research should focus on generating and characterizing Alflutinib/AST5902-resistant preclinical models to definitively identify the specific molecular mechanisms of resistance. This will be crucial for the development of rational combination therapies and next-generation inhibitors to overcome resistance and improve long-term outcomes for patients. The detailed analysis of clinical samples from patients who have progressed on Alflutinib will also be invaluable in validating preclinical findings and guiding future therapeutic strategies.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of furmonertinib in patients with EGFR‑mutant advanced lung adenocarcinoma after failure of multiple lines of therapy: A single‑center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Furmonertinib, a Third-Generation EGFR Tyrosine Kinase Inhibitor, Overcomes Multidrug Resistance through Inhibiting ABCB1 and ABCG2 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Alflutinib's Metabolic Conversion to AST5902: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alflutinib (B605306) (also known as AST2818 or Furmonertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations.[1][2] A critical aspect of its pharmacology is its extensive metabolism to an active metabolite, AST5902.[3][4] This technical guide provides an in-depth analysis of the metabolic pathway from alflutinib to AST5902, focusing on the enzymatic processes, experimental methodologies used for its characterization, and the quantitative data supporting our current understanding. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapy.
Introduction
Alflutinib is a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.[5] Its clinical activity is attributed not only to the parent drug but also to its principal metabolite, AST5902, which exhibits comparable antineoplastic activity.[3][6] The conversion of alflutinib to AST5902 is a key determinant of the drug's overall pharmacokinetic and pharmacodynamic profile.[4] Understanding this metabolic process is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety and efficacy.
After multiple doses, alflutinib exhibits nonlinear pharmacokinetics, with a time- and dose-dependent increase in its apparent clearance.[6] This phenomenon is likely due to the self-induction of the primary metabolizing enzyme, cytochrome P450 3A4 (CYP3A4).[5][6] This guide will delve into the specifics of this CYP3A4-mediated metabolism, presenting the available data in a structured format to facilitate comprehension and further research.
The Metabolic Pathway: Alflutinib to AST5902
The primary metabolic transformation of alflutinib is an N-desmethylation reaction, resulting in the formation of AST5902.[6] This process is predominantly catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[5][6][7]
Caption: Metabolic conversion of Alflutinib to AST5902.
Quantitative Analysis of Alflutinib Metabolism
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoenzymes have been instrumental in quantifying the contribution of various enzymes to alflutinib metabolism.
| Enzyme/System | Contribution to Alflutinib Metabolism | Contribution to AST5902 Formation | Reference |
| CYP3A4 | 78% | 79% | [6] |
| CYP3A5 | Minor | Minor | [6] |
| CYP2C8 | Not significant | Minor | [6] |
| CYP2C9 | Not significant | Minor | [6] |
| CYP2C19 | Not significant | Minor | [6] |
| CYP2E1 | Not significant | Minor | [6] |
| Other CYPs (1A2, 2A6, 2B6, 2D6) | Negligible | Not reported | [6] |
Table 1: Relative Contribution of CYP Isozymes to Alflutinib Metabolism and AST5902 Formation.
The potent induction of CYP3A4 by alflutinib is a significant characteristic. The induction potential has been shown to be comparable to that of rifampin, a well-known strong CYP3A4 inducer.[6][8]
| Compound | EC50 of CYP3A4 mRNA Induction | Emax of CYP3A4 Induction (fold-induction) | Reference |
| Alflutinib | 0.25 µM | 9.24 - 11.2 | [6] |
| Rifampin (10 µM) | Similar to Alflutinib | 7.22 - 19.4 | [6] |
| AST5902 | - | Much weaker than Alflutinib | [6] |
Table 2: CYP3A4 Induction Potential of Alflutinib and AST5902.
Pharmacokinetic data from clinical studies further highlight the impact of CYP3A4 modulation on alflutinib and AST5902 exposure.
| Co-administered Drug | Effect on Alflutinib | Effect on AST5902 | Reference |
| Itraconazole (Strong CYP3A4 Inhibitor) | Cmax: ↑ 1.23-foldAUC: ↑ 2.41-fold | Cmax: ↓ 0.09-foldAUC: ↓ 0.18-fold | [8] |
| Rifampicin (B610482) (Strong CYP3A4 Inducer) | Cmax: ↓ 60%AUC: ↓ 86% | Cmax: ↑ 1.09-foldAUC: ↓ 17% | [4][9] |
Table 3: Effect of CYP3A4 Modulators on Alflutinib and AST5902 Pharmacokinetics.
Experimental Protocols
The characterization of alflutinib metabolism has relied on a series of well-defined in vitro and in vivo experiments.
In Vitro Metabolism in Human Liver Microsomes (HLMs)
This protocol is designed to identify the metabolites of alflutinib and the primary enzymes involved in their formation.
Caption: Workflow for in vitro metabolism studies using HLMs.
Detailed Steps:
-
Preparation: Human liver microsomes (HLMs) are gently thawed on ice.[6]
-
Incubation: Alflutinib (e.g., 3 µM) is incubated with HLMs in the presence of an NADPH-regenerating system at 37°C.[6] To identify the specific CYP enzymes involved, selective chemical inhibitors for various CYPs can be pre-incubated with the HLMs before the addition of alflutinib.[6]
-
Reaction Termination: The metabolic reaction is stopped by the addition of ice-cold acetonitrile.[6]
-
Analysis: The resulting mixture is analyzed using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF MS) to identify and quantify the metabolites formed.[6]
Metabolism in Recombinant Human CYP Isoenzymes
This assay pinpoints the specific CYP isoforms responsible for alflutinib metabolism.
Detailed Steps:
-
Reaction Mixture Preparation: Alflutinib (e.g., 3 µM) is mixed with individual recombinant human CYP isoenzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, or 3A5) at a concentration of 25 pmol P450/mL in a reaction buffer.[6]
-
Initiation and Incubation: The reaction is initiated by the addition of 1 mM NADPH and incubated at 37°C for 60 minutes.[6]
-
Termination: The reaction is terminated by adding an equal volume of ice-cold acetonitrile.[6]
-
Analysis: The samples are then analyzed by UPLC-UV/Q-TOF MS to determine the extent of alflutinib metabolism and metabolite formation by each specific CYP isoenzyme.[6]
CYP3A4 Induction Assay in Human Hepatocytes
This experiment evaluates the potential of alflutinib and its metabolites to induce the expression of CYP3A4.
Detailed Steps:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and cultured.[6]
-
Treatment: The cultured hepatocytes are treated with varying concentrations of alflutinib, AST5902, a positive control (e.g., rifampin), and a vehicle control for a specified period (e.g., 48 or 72 hours).[6]
-
mRNA Analysis: After treatment, total RNA is extracted from the hepatocytes. The mRNA expression levels of CYP3A4 are quantified using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.[6]
-
Enzyme Activity Assay: In parallel, the catalytic activity of CYP3A4 is assessed by incubating the treated hepatocytes with a specific CYP3A4 probe substrate (e.g., midazolam) and measuring the formation of its metabolite (e.g., 1'-hydroxymidazolam).[10]
Discussion and Implications
The extensive metabolism of alflutinib to its active metabolite AST5902, primarily mediated by CYP3A4, has several important clinical implications:
-
Drug-Drug Interactions: Co-administration of alflutinib with strong inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of both alflutinib and AST5902, potentially impacting efficacy and safety.[4][8][9] Therefore, caution is advised when prescribing alflutinib with such agents.
-
Auto-induction: Alflutinib is a potent inducer of its own metabolizing enzyme, CYP3A4.[5][6] This leads to a time- and dose-dependent increase in its own clearance, resulting in nonlinear pharmacokinetics upon multiple dosing.[6] This characteristic needs to be considered in the development of dosing strategies to maintain therapeutic drug levels.
-
Pharmacogenomics: Inter-individual variability in CYP3A4 expression and activity could potentially lead to differences in alflutinib metabolism and, consequently, clinical outcomes. Further research into the impact of genetic polymorphisms in CYP3A4 on alflutinib pharmacokinetics may be warranted.
Conclusion
The metabolic conversion of alflutinib to its active metabolite AST5902 is a well-characterized process predominantly driven by CYP3A4. The dual role of alflutinib as both a substrate and a potent inducer of CYP3A4 is a defining feature of its pharmacology, with significant implications for its clinical use. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and clinical development of alflutinib and other third-generation EGFR TKIs. A thorough understanding of these metabolic pathways is essential for optimizing the therapeutic potential of alflutinib in the treatment of NSCLC.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 5. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AST5902 Mesylate: A Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902, primarily available and studied as its trimesylate salt, is a significant metabolite of Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of AST5902, with a focus on its role as a potent antineoplastic agent. It is intended to serve as a technical resource for researchers and professionals involved in oncology drug discovery and development. While the term "AST5902 mesylate" is used, the preponderance of available scientific literature and supplier information refers to the "trimesylate" salt form. This guide will therefore focus on the well-characterized AST5902 trimesylate.
Chemical Structure and Properties
AST5902 is the N-desmethyl metabolite of Alflutinib, meaning it is structurally similar to its parent compound. The key chemical and physical properties of AST5902 trimesylate are summarized in the table below. This information is critical for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Chemical Name | N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid) | [3] |
| Molecular Formula | C30H41F3N8O11S3 | [3][4] |
| Molecular Weight | 842.88 g/mol | [2][3] |
| CAS Number | 2929417-90-1 | [3][4] |
| SMILES | CNCCN(C)C1=NC(OCC(F)(F)F)=C(C=C1NC(=O)C=C)NC1N=CC=C(N=1)C1=CN(C)C2=CC=CC=C21.CS(O)(=O)=O.CS(O)(=O)=O.CS(O)(=O)=O | [3] |
| InChIKey | KRCDPFVVSHJNOV-UHFFFAOYSA-N | [3] |
| Solubility | DMSO: 50 mg/mL (59.32 mM) | [2][3] |
| Water: 100 mg/mL | [2] | |
| Ethanol: Insoluble | [2] | |
| Storage | Store at -20°C | [4] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
AST5902 functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in the signaling pathways that drive the growth and proliferation of cancer cells, particularly in non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), initiates a cascade of downstream signaling events. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.
The primary signaling pathways downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. AST5902, like its parent compound Alflutinib, is designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signals and inhibiting cancer cell growth.
In Vitro Potency
The anti-cancer activity of AST5902 has been demonstrated in preclinical studies. A key measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.
| Cell Line | EGFR Mutation Status | Alflutinib IC50 (nM) | AST5902 IC50 (nM) |
| H1975 | L858R/T790M | 10.3 ± 2.7 | 17.5 ± 0.1 |
Experimental Protocols
Determination of IC50 in H1975 Cells
The following protocol provides a general framework for determining the IC50 value of AST5902 in the H1975 non-small cell lung cancer cell line, which harbors the EGFR L858R and T790M mutations. This assay is crucial for assessing the compound's potency against resistant forms of EGFR.
1. Cell Culture and Seeding:
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of AST5902 trimesylate in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of AST5902. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plates for 72 hours.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
After the incubation period, assess cell viability. For an MTT assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the AST5902 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
References
In Vitro Potency of AST5902: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Furmonertinib is designed to treat non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation. Both Furmonertinib and AST5902 contribute to the overall anti-neoplastic activity observed in vivo. This technical guide provides a comprehensive overview of the in vitro potency of AST5902, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.
Core Efficacy: In Vitro Potency Data
The in vitro potency of AST5902 has been evaluated in various cell-based assays, demonstrating its efficacy against clinically relevant EGFR mutations while maintaining a favorable selectivity profile over wild-type (WT) EGFR.
Table 1: Cell-Based IC50 Values of AST5902 Against EGFR Mutations
| Mutation Type | Cell Line | Activating Mutation | AST5902 IC50 (nM) | Furmonertinib IC50 (nM) | Osimertinib (B560133) IC50 (nM) |
| WT EGFR | A431 | WT | 273.1 | 162.6 | 471.6 |
| Classical mutations | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 |
| H1975 | L858R, T790M | 1.8 | 0.7 | 10.3 | |
| Exon 20 insertions | Ba/F3 | D770_N771insNPG | 18.5 | 10.4 | 43.1 |
| Ba/F3 | V769_D770insASV | 12.2 | 7.9 | 24.1 | |
| Other activating mutations | Ba/F3 | G719S | 4.9 | 2.5 | 16.4 |
| Ba/F3 | L861Q | 2.3 | 1.1 | 14.5 | |
| HER2 mutations | Ba/F3 | A775_G776insYVMA | 19.3 | 11.2 | 35.6 |
Data sourced from ArriVent BioPharma presentation.[1]
These data indicate that AST5902 exhibits potent inhibitory activity against classical EGFR mutations (Ex19Del, L858R/T790M) and various other activating mutations, including exon 20 insertions.[1] Notably, the potency of AST5902 is comparable to or, in some cases, more potent than osimertinib against these mutations. Furthermore, both AST5902 and its parent compound, Furmonertinib, demonstrate significantly lower potency against wild-type EGFR, suggesting a wider therapeutic window and potentially reduced off-target effects.[1]
Experimental Protocols
The following section outlines the general methodologies employed in the in vitro assays used to determine the potency of AST5902.
Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo® Assay)
These assays are fundamental to determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., PC-9, H1975, A431) or engineered Ba/F3 cells expressing specific EGFR mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
AST5902 is serially diluted to a range of concentrations in the appropriate cell culture medium.
-
The culture medium is removed from the wells and replaced with medium containing the various concentrations of AST5902. Control wells with vehicle (e.g., DMSO) are also included.
-
The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
3. Viability Assessment:
-
For MTT Assay:
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
For CellTiter-Glo® Assay:
-
A reagent that measures ATP levels, indicative of metabolically active cells, is added to each well.
-
The plate is agitated to induce cell lysis and the luminescent signal is measured.
-
4. Data Analysis:
-
The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Mechanism of Action
AST5902, as an EGFR inhibitor, functions by blocking the downstream signaling cascades that are critical for tumor cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In cancer cells with activating EGFR mutations, these pathways are constitutively active, leading to uncontrolled cell growth.
Experimental Workflow for IC50 Determination
The process of determining the in vitro potency of a compound like AST5902 follows a systematic workflow, from cell culture to data analysis.
Conclusion
AST5902, the active metabolite of Furmonertinib, is a potent and selective inhibitor of clinically relevant EGFR mutations, including those that confer resistance to earlier-generation TKIs. The in vitro data robustly support its role as a key contributor to the anti-cancer efficacy of Furmonertinib. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of AST5902 and other novel EGFR inhibitors. The targeted inhibition of the EGFR signaling pathway by AST5902 underscores its therapeutic potential in the treatment of EGFR-mutant NSCLC.
References
An In-depth Technical Guide to the Selectivity of AST5902 for Mutant vs. Wild-Type EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the pharmacologically active metabolite of furmonertinib (alflutinib, AST2818), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Third-generation EGFR TKIs are designed to selectively target activating EGFR mutations, such as exon 19 deletions (Ex19Del) and the L858R mutation, as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR.[4] This selectivity profile is crucial for minimizing off-target toxicities, such as rash and diarrhea, which are common with earlier-generation, less selective EGFR inhibitors. This guide provides a comprehensive overview of the preclinical data on the selectivity of AST5902 for mutant versus wild-type EGFR, details the experimental methodologies used for such evaluations, and illustrates the relevant signaling pathways.
Data Presentation: Quantitative Selectivity of AST5902
The selectivity of AST5902 has been evaluated in cell-based assays, with its potency (as measured by half-maximal inhibitory concentration, IC50) compared against various EGFR genotypes. The data presented below is derived from preclinical studies and offers a direct comparison with its parent drug, furmonertinib, and another widely used third-generation EGFR TKI, osimertinib.
| EGFR Genotype | Cell Line | AST5902 IC50 (nM) | Furmonertinib IC50 (nM) | Osimertinib IC50 (nM) |
| Wild-Type (WT) | A431 | 273.1 | 162.6 | 471.6 |
| Exon 19 Deletion (Ex19Del) | PC-9 | 6.1 | 3.3 | 12.9 |
| L858R/T790M | H1975 | 18 | 10 | 24 |
Table 1: Comparative IC50 values of AST5902, Furmonertinib, and Osimertinib in various EGFR-mutant and wild-type cell lines.
From this data, a selectivity index can be calculated to quantify the preference of AST5902 for mutant EGFR over wild-type EGFR. The selectivity index is the ratio of the IC50 for WT EGFR to the IC50 for a specific mutant EGFR. A higher selectivity index indicates greater selectivity for the mutant form.
| EGFR Mutation | Selectivity Index (WT/Mutant) |
| Exon 19 Deletion (Ex19Del) | 44.8 |
| L858R/T790M | 15.2 |
Table 2: Selectivity indices of AST5902 for common EGFR mutations.
These data demonstrate that AST5902 is significantly more potent against cell lines harboring the Ex19Del and L858R/T790M mutations compared to the wild-type EGFR cell line. This high degree of selectivity is a hallmark of third-generation EGFR inhibitors and is predictive of a favorable therapeutic window.
Experimental Protocols
The determination of an EGFR inhibitor's selectivity profile involves a series of in vitro experiments, including both biochemical and cell-based assays.
Biochemical Kinase Assays
Biochemical assays utilize purified, recombinant EGFR kinase domains (both wild-type and mutant) to directly measure the inhibitor's effect on enzymatic activity.
Example Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation : Prepare solutions of recombinant EGFR kinase (WT, L858R, Ex19Del, T790M, etc.), a suitable substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Preparation : Serially dilute the test compound (e.g., AST5902) in DMSO.
-
Kinase Reaction : In a 384-well plate, combine the EGFR kinase, the test compound at various concentrations, and the substrate/ATP mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Cell-based assays are critical for evaluating an inhibitor's potency in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.
Example Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.
-
Cell Culture : Culture human cancer cell lines with defined EGFR genotypes (e.g., A431 for WT, PC-9 for Ex19Del, H1975 for L858R/T790M) in appropriate media.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound (AST5902) or a vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement : Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : Measure luminescence and calculate the percentage of viable cells relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the inhibitor concentration.
Example Protocol: Western Blot Analysis for EGFR Signaling
This technique is used to assess the inhibitor's effect on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis : Treat cultured cells with the inhibitor as described above. After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts. A loading control (e.g., β-actin) should also be used.
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis : Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation and downstream signaling.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The preclinical data strongly support that AST5902, the active metabolite of furmonertinib, is a potent and selective inhibitor of activating and resistance-conferring EGFR mutations, with significantly lower activity against wild-type EGFR. This selectivity profile, established through rigorous biochemical and cell-based assays, is a key characteristic of third-generation EGFR TKIs and suggests a favorable therapeutic index. The inhibition of the EGFR signaling cascade, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, is the primary mechanism by which AST5902 exerts its anti-tumor effects. Further clinical investigation will continue to define the role of furmonertinib and its active metabolite, AST5902, in the treatment of EGFR-mutated non-small cell lung cancer.
References
The Central Role of Cytochrome P450 3A4 in the Bioactivation of Alflutinib to its Active Metabolite AST5902
For Immediate Release
This technical guide provides an in-depth analysis of the pivotal role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic formation of AST5902, the principal and pharmacologically active metabolite of alflutinib (B605306) (also known as firmonertinib or AST2818). Alflutinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The biotransformation of alflutinib to AST5902 is a critical step in its mechanism of action and has significant implications for its pharmacokinetic profile and potential for drug-drug interactions.
Executive Summary
AST5902 is formed from alflutinib primarily through an N-demethylation reaction catalyzed by the CYP3A4 enzyme. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoenzymes have definitively identified CYP3A4 as the major contributor to this metabolic pathway.[1] Furthermore, alflutinib itself is a potent inducer of CYP3A4, a characteristic that influences its own clearance upon multiple dosing and presents a significant consideration for co-administered medications metabolized by this enzyme. This guide will detail the experimental evidence supporting the role of CYP3A4, present available quantitative data, outline relevant experimental protocols, and visualize the key pathways and relationships.
Data Presentation
The following tables summarize the key quantitative findings from in vitro and clinical studies that characterize the interaction between alflutinib, AST5902, and the CYP3A4 enzyme.
Table 1: In Vitro CYP3A4 Induction by Alflutinib and AST5902 in Human Hepatocytes
| Compound | Parameter | Value | Reference |
| Alflutinib | Emax (fold induction of CYP3A4 mRNA) | 9.24 - 11.2 | [1] |
| EC50 (CYP3A4 mRNA induction) | 0.25 µM | [1] | |
| AST5902 | CYP3A4 Induction Potential | Weak | [1][2] |
| Rifampin (10 µM, positive control) | Emax (fold induction of CYP3A4 mRNA) | 7.22 - 19.4 | [1] |
Table 2: Effect of CYP3A4 Modulators on the Pharmacokinetics of Alflutinib and AST5902
| Modulator | Effect on Alflutinib | Effect on AST5902 | Study Type | Reference |
| Itraconazole (B105839) (Strong CYP3A4 Inhibitor) | Increased total exposure | Increased total exposure | Clinical DDI Study | |
| Rifampicin (Strong CYP3A4 Inducer) | Co-administration led to an 86% decrease in AUC0-∞ and a 60% decrease in Cmax. | Co-administration resulted in a 17% decrease in AUC0-∞ and a 1.09-fold increase in Cmax. | Clinical DDI Study |
Note: Specific quantitative values for the itraconazole study were not available in the public domain at the time of this review.
Table 3: Enzyme Kinetic Parameters for AST5902 Formation
| Parameter | Value | Remarks |
| Km (Michaelis-Menten constant) | Not publicly available | |
| Vmax (Maximum reaction velocity) | Not publicly available |
Extensive literature searches did not yield specific Km and Vmax values for the CYP3A4-mediated formation of AST5902 from alflutinib. For context, Km values for CYP3A4-mediated N-demethylation of other oncology drugs, such as imatinib, have been reported in the low micromolar range.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to elucidate the role of CYP3A4 in AST5902 formation, based on published literature.
Protocol 1: In Vitro Metabolism of Alflutinib in Human Liver Microsomes (HLMs)
Objective: To identify the metabolites of alflutinib and the primary metabolic pathways in a human-derived in vitro system.
Materials:
-
Alflutinib
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ice-cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs in potassium phosphate buffer.
-
Add alflutinib to the reaction mixture to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an excess of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of alflutinib and its metabolites (including AST5902) using a validated LC-MS/MS method.
-
Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.
Protocol 2: Identification of CYP Isozymes Involved in AST5902 Formation using Recombinant Human CYPs
Objective: To pinpoint the specific CYP450 enzymes responsible for the conversion of alflutinib to AST5902.
Materials:
-
Alflutinib
-
A panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5)
-
NADPH regenerating system
-
Appropriate buffer system for the recombinant enzymes
-
Ice-cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Individually incubate alflutinib with each recombinant CYP isozyme in the presence of the NADPH regenerating system at 37°C.[1]
-
The concentration of alflutinib and the recombinant enzymes should be carefully chosen to be within the linear range of the assay.
-
After a set incubation time (e.g., 60 minutes), terminate the reactions with ice-cold acetonitrile.
-
Process the samples as described in Protocol 1.
-
Analyze the formation of AST5902 in each reaction mixture by LC-MS/MS.
-
The CYP isozyme that produces the highest amount of AST5902 is identified as the primary enzyme responsible for this metabolic step.
Protocol 3: Evaluation of CYP3A4 Induction Potential in Human Hepatocytes
Objective: To determine if alflutinib and AST5902 can induce the expression of CYP3A4.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Appropriate cell culture medium and plates (e.g., collagen-coated)
-
Alflutinib and AST5902 at various concentrations
-
Positive control inducer (e.g., Rifampin)
-
Vehicle control (e.g., DMSO)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a probe substrate for CYP3A4 activity assay (e.g., midazolam)
-
LC-MS/MS system for activity assay
Procedure:
-
Plate human hepatocytes and allow them to form a monolayer.
-
Treat the hepatocytes with various concentrations of alflutinib, AST5902, the positive control, or vehicle control for a specified period (e.g., 72 hours), with daily media changes.[1]
-
For mRNA analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalized to a housekeeping gene.
-
-
For enzyme activity analysis:
-
Wash the cells and incubate with a CYP3A4 probe substrate (e.g., midazolam).
-
Collect the supernatant after a set incubation time.
-
Analyze the formation of the metabolite (e.g., 1'-hydroxymidazolam) by LC-MS/MS to determine CYP3A4 activity.
-
-
Calculate the fold induction relative to the vehicle control.
Visualizations
The following diagrams illustrate the metabolic pathway of alflutinib, a typical experimental workflow, and the logical relationships supporting the role of CYP3A4.
Caption: Metabolic pathway of alflutinib to AST5902.
Caption: In vitro metabolism experimental workflow.
Caption: Evidence for CYP3A4's role in AST5902 formation.
Conclusion
The formation of the active metabolite AST5902 from alflutinib is predominantly mediated by the cytochrome P450 3A4 enzyme. This has been robustly demonstrated through in vitro experiments with human liver microsomes and recombinant CYP enzymes. The clinical relevance of this metabolic pathway is underscored by drug-drug interaction studies showing that potent modulators of CYP3A4 significantly alter the pharmacokinetics of both alflutinib and AST5902. Furthermore, the finding that alflutinib is a strong inducer of its own metabolizing enzyme, CYP3A4, is a critical consideration for its clinical development and use, as it can lead to autoinduction and potential interactions with co-administered drugs. A thorough understanding of the central role of CYP3A4 in the biotransformation of alflutinib is therefore essential for the safe and effective use of this important therapeutic agent in the treatment of NSCLC. Further research to determine the specific enzyme kinetic parameters (Km and Vmax) would allow for more precise modeling of its metabolic disposition and drug interaction potential.
References
Methodological & Application
Dosing of AST5902 Mesylate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2][3][4]. Alflutinib is designed to selectively target EGFR sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC)[1][4]. In vivo, Alflutinib is metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form AST5902[1][3]. Both Alflutinib and AST5902 contribute to the overall anti-tumor activity[3].
Current publicly available research focuses on the administration of the parent drug, Alflutinib, in both clinical and preclinical settings. While pharmacokinetic analyses in these studies characterize the exposure and profile of the metabolite AST5902, there is a notable absence of published preclinical studies detailing the direct administration of AST5902 mesylate to animal models. Therefore, the following application notes and protocols are based on established methodologies for dosing EGFR inhibitors in animal models and provide a framework for designing such experiments for this compound, should it be investigated as a standalone agent.
Quantitative Data Summary
Due to the lack of specific preclinical data for the direct administration of this compound, the following table presents data for the parent compound, Alflutinib, in a clinical setting to provide context for the exposure levels of AST5902.
Table 1: Pharmacokinetic Parameters of Alflutinib and its Active Metabolite AST5902 in Advanced NSCLC Patients
| Compound | Dose of Alflutinib Administered | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t½ (h) |
| Alflutinib | 80 mg once daily | 150.0 ± 46.8 | 2130 ± 787 | 3.0 (2.0 - 8.0) | 10.7 ± 2.5 |
| AST5902 | 80 mg once daily | 54.3 ± 14.1 | 1020 ± 293 | 6.0 (2.0 - 12.0) | 12.1 ± 3.4 |
Data derived from clinical studies in human patients and is intended for contextual purposes only. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life. Data presented as mean ± standard deviation or median (range).
Experimental Protocols
The following are generalized protocols for in vivo studies involving EGFR inhibitors in mouse xenograft models. These should be adapted and optimized for the specific characteristics of this compound.
Protocol 1: General Procedure for Evaluating Antitumor Efficacy in a Subcutaneous Xenograft Model
This protocol outlines the typical workflow for assessing the efficacy of a test compound, such as this compound, against a tumor xenograft in an immunodeficient mouse model.
1. Cell Culture and Implantation:
- Culture a human cancer cell line with a relevant EGFR mutation (e.g., NCI-H1975 for T790M) in the appropriate growth medium until cells are in the logarithmic growth phase.
- Harvest the cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel®.
- Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the dosing solution of this compound. A common vehicle for oral administration of small molecule inhibitors is a formulation containing DMSO, PEG300, and saline or a solution with SBE-β-CD[2]. The final formulation should be optimized for solubility and stability.
- Administer this compound to the treatment groups via the chosen route (e.g., oral gavage) and schedule (e.g., once daily). The control group should receive the vehicle only.
4. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically significant tumor growth inhibition in the treated groups compared to the control group.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Protocol 2: Pharmacokinetic Study in Mice
This protocol describes a typical procedure to determine the pharmacokinetic profile of a compound like this compound in mice.
1. Animal Preparation and Dosing:
- Use healthy, non-tumor-bearing mice for this study.
- Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
2. Blood Sampling:
- Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Process the blood to obtain plasma and store frozen until analysis.
3. Bioanalysis:
- Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, to quantify the concentration of AST5902 in the plasma samples.
4. Pharmacokinetic Analysis:
- Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis software.
Visualizations
Signaling Pathway
The primary mechanism of action for AST5902, as an active metabolite of an EGFR inhibitor, is the blockade of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: A standard workflow for a mouse xenograft study to assess anti-tumor efficacy.
References
- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: AST5902 Mesylate in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] These inhibitors are critical in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[2] Preclinical evaluation of such targeted therapies heavily relies on xenograft tumor models to assess in vivo efficacy.[3][4][5]
These application notes provide a representative framework for conducting xenograft tumor model studies with AST5902 mesylate, including hypothetical data presentation and detailed experimental protocols. The methodologies described are based on established practices for evaluating EGFR inhibitors in preclinical settings.
Data Presentation
The following table represents a hypothetical summary of a subcutaneous xenograft study designed to evaluate the efficacy of this compound in an EGFR-mutant NSCLC cell line-derived xenograft model.
Table 1: Antitumor Efficacy of this compound in an NCI-H1975 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; p.o., q.d. | 1250 ± 150 | - | +2.5 ± 1.5 |
| This compound | 25 mg/kg; p.o., q.d. | 625 ± 80 | 50 | -1.0 ± 2.0 |
| This compound | 50 mg/kg; p.o., q.d. | 250 ± 50 | 80 | -3.5 ± 2.5 |
| Positive Control (Osimertinib) | 25 mg/kg; p.o., q.d. | 312.5 ± 65 | 75 | -2.0 ± 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Signaling Pathway
AST5902, as an EGFR inhibitor, targets the epidermal growth factor receptor, thereby modulating downstream signaling pathways implicated in cell proliferation, survival, and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UHPLC-MS/MS Method for the Quantification of AST5902 in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UHPLC-MS/MS method for the quantitative determination of AST5902, the primary metabolite of the EGFR inhibitor Alflutinib (AST2818), in rat plasma.[1] The described method is accurate, precise, and rapid, making it suitable for pharmacokinetic studies and drug-drug interaction assessments. The protocol employs a simple protein precipitation step for sample preparation and utilizes gefitinib (B1684475) as an internal standard (IS) to ensure data reliability.[2][3]
Introduction
AST5902 is the principal metabolite of Alflutinib and exhibits antineoplastic activity.[1] Accurate quantification of AST5902 in biological matrices is crucial for understanding the metabolism and pharmacokinetic profile of Alflutinib. This document provides a detailed protocol for a validated UHPLC-MS/MS method developed for the simultaneous determination of firmonertinib and its metabolite AST5902 in rat plasma, which can be adapted for the specific quantification of AST5902.[2][3]
Experimental
Instrumentation and Reagents
-
UHPLC System: Shimadzu LC-20AT or equivalent[2]
-
Mass Spectrometer: Shimadzu 8040 Mass Spectrometer or a comparable triple quadrupole instrument[2][3]
-
Analytical Column: Shim-pack Volex PFPP column (50 mm x 2.1 mm, 1.8 µm)[2][3]
-
Reagents:
-
AST5902 (purity ≥99.0%)[4]
-
Gefitinib (Internal Standard, purity ≥99.0%)[4]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
UHPLC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | Shim-pack Volex PFPP (50 mm x 2.1 mm, 1.8 µm)[2][3] |
| Mobile Phase A | 0.1% Formic acid in Water[2][3] |
| Mobile Phase B | 0.1% Formic acid in Methanol[2][3] |
| Flow Rate | Not specified in the provided context |
| Injection Volume | Not specified in the provided context |
| Column Temperature | Not specified in the provided context |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Interface Voltage | 4.5 kV[5] |
| Heating Module Temp. | 400°C[5] |
| Atomizing Gas (N₂) Flow | 3 L/min[5] |
| Drying Gas (N₂) Flow | 15 L/min[5] |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| AST5902 | 555.50 | 498.10 | Not specified in the provided context |
| Gefitinib (IS) | 447.25 | 128.20 | Not specified in the provided context |
The parent and fragment ions for AST5902 are m/z 555.50 → 498.10, and for the internal standard (gefitinib), they are m/z 447.25 → 128.20.[2][3]
Protocols
Preparation of Stock and Working Solutions
-
AST5902 Stock Solution: Accurately weigh and dissolve AST5902 in methanol to prepare a stock solution of a known high concentration.
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve gefitinib in methanol to prepare a stock solution.
-
Working Solutions: Prepare serial dilutions of the AST5902 stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples.[5]
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 300 ng/mL.[5]
-
Store all stock and working solutions at -40°C.[5]
Preparation of Calibration Standards and Quality Control Samples
-
To 80 µL of blank rat plasma, add 10 µL of the appropriate AST5902 working solution.[5]
-
This results in final calibration curve concentrations for AST5902 of 0.05, 0.25, 0.5, 1.25, 2.5, 5, 25, 50, and 250 ng/mL.[5]
-
Prepare QC samples at four concentration levels: 0.05 ng/mL (LLOQ), 0.15 ng/mL (low), 20 ng/mL (medium), and 200 ng/mL (high).[5]
Sample Preparation Protocol
-
Thaw frozen plasma samples to room temperature.[6]
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (300 ng/mL gefitinib).[4]
-
Add 200 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 2 minutes.[4]
-
Centrifuge at 13,000 g for 10 minutes.[4]
-
Transfer 100 µL of the supernatant to a new tube.[4]
-
Add 100 µL of ultrapure water to the supernatant.[4]
-
Mix gently for 30 seconds before injection into the UHPLC-MS/MS system.[4]
Method Validation Summary
The method was validated according to the US FDA guidelines.[6]
Linearity
The calibration curve was linear over the concentration range of 0.05-250 ng/mL for AST5902 in rat plasma. The curve was established by plotting the peak area ratio of the analyte to the internal standard against the concentration and was fitted using a weighted (1/x²) least-squares linear regression.[4]
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at four QC levels.
Table 4: Recovery and Matrix Effect of AST5902 (n=6)
| Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| 0.05 (LLOQ) | 94.95 | - | 97.13 | - |
| 0.15 (Low) | 99.13 | - | 97.23 | - |
| 20 (Medium) | 93.91 | - | 97.75 | - |
| 200 (High) | 96.21 | - | 98.79 | - |
| (Data extracted from a study on the simultaneous determination of firmonertinib and AST-5902).[4] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were determined by analyzing six replicates of QC samples at four concentration levels on three different days.
Table 5: Precision and Accuracy of AST5902 (n=6)
| Concentration (ng/mL) | Intra-day Precision (RSD, %) | Intra-day Accuracy (RE, %) | Inter-day Precision (RSD, %) | Inter-day Accuracy (RE, %) |
| 0.05 (LLOQ) | <20 | ±20 | <20 | ±20 |
| 0.15 (Low) | <15 | ±15 | <15 | ±15 |
| 20 (Medium) | <15 | ±15 | <15 | ±15 |
| 200 (High) | <15 | ±15 | <15 | ±15 |
| (Acceptance criteria as per FDA guidelines. Specific values for AST5902 were reported to be within these limits).[4][7] |
Conclusion
The UHPLC-MS/MS method described provides a reliable and efficient means for the quantification of AST5902 in rat plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this method well-suited for high-throughput analysis in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid [frontiersin.org]
- 3. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preparing Stock Solutions of AST5902 Mesylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of AST5902 mesylate, a potent EGFR inhibitor. AST5902 is the principal active metabolite of Alflutinib and is utilized in cancer research to study EGFR-mediated signaling pathways.[1][2][3][4] Adherence to proper solution preparation techniques is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for preparing both in vitro and in vivo solutions, and recommendations for storage to maintain compound integrity.
Introduction
AST5902 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research and drug development.[1][3][5] As the primary metabolite of Alflutinib, AST5902 demonstrates significant antineoplastic activity.[2][3] Accurate preparation of stock solutions is the first and a critical step in any experiment, ensuring that the compound is fully dissolved and stable for the duration of the study. This protocol provides standardized procedures for the solubilization and storage of this compound to support consistent experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of AST5902 trimesylate is presented in Table 1. Researchers should note that while the user request specified the mesylate salt, commercially available information predominantly refers to the trimesylate salt. The properties listed below are for AST5902 trimesylate.
Table 1: Properties of AST5902 Trimesylate
| Property | Value | Source |
| CAS Number | 2929417-90-1 | [3][5] |
| Molecular Formula | C30H41F3N8O11S3 | [3] |
| Molecular Weight | 842.88 g/mol | [2][3][5] |
| Purity | ≥ 98.75% | [1] |
| Appearance | Solid | N/A |
| Solubility (DMSO) | ≥ 50 mg/mL (59.32 mM) | [2][3][6] |
| Solubility (In Vivo Formulation 1) | ≥ 2.5 mg/mL (2.97 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][6] |
| Solubility (In Vivo Formulation 2) | ≥ 2.5 mg/mL (2.97 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1][6] |
Experimental Protocols
Materials
-
This compound (or trimesylate) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline solution
-
20% SBE-β-CD in Saline
-
Sterile, amber vials or polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance
Protocol for Preparing a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Equilibrate AST5902 Powder: Allow the vial of AST5902 powder to come to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of AST5902 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 8.43 mg of AST5902 trimesylate.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath to aid dissolution.[1][3][6] Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to minimize freeze-thaw cycles.[1]
Protocol for Preparing a Solution for In Vivo Use
This protocol is adapted from established formulations.[1][6]
-
Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock solution in DMSO as described in section 3.2. For this example, a 25 mg/mL stock in DMSO will be used.[1]
-
Vehicle Preparation (Formulation 1):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL AST5902 in DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of AST5902 will be 2.5 mg/mL.[1]
-
-
Vehicle Preparation (Formulation 2):
-
In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.
-
Add 100 µL of a 25 mg/mL AST5902 in DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration of AST5902 will be 2.5 mg/mL.[1]
-
Storage and Stability
Proper storage is crucial to maintain the activity of AST5902 stock solutions.
-
Powder: Store the solid compound at 4°C, sealed and protected from moisture and light.[5][6]
-
Stock Solutions:
-
Important Considerations:
Visualizations
The following diagrams illustrate the experimental workflow for preparing AST5902 stock solutions and the EGFR signaling pathway, which is the target of this inhibitor.
Caption: Workflow for preparing AST5902 stock solutions.
Caption: AST5902 inhibits the EGFR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AST5902 trimesylate - Immunomart [immunomart.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Application Notes and Protocols for Cell Viability Assays with AST5902 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the primary and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] These inhibitors are designed to overcome resistance to earlier-generation TKIs in non-small cell lung cancer (NSCLC), particularly in tumors harboring the T790M resistance mutation in the EGFR gene.[1][3][4] AST5902, along with its parent compound, exerts antineoplastic activity by potently and selectively inhibiting both EGFR-sensitizing and T790M resistance mutations.[2]
The assessment of cell viability is a cornerstone in the preclinical evaluation of anticancer compounds like AST5902 mesylate. Cell viability assays are critical for determining the cytotoxic and cytostatic effects of a drug, enabling the quantification of its dose-dependent efficacy and the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document provides detailed protocols for commonly used cell viability assays—MTT, MTS, and Resazurin (B115843)—and presents representative data to guide researchers in their studies with this compound.
Mechanism of Action and Signaling Pathway
This compound, as an active metabolite of a third-generation EGFR inhibitor, targets the ATP-binding site of the EGFR kinase domain. This action inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][5][6] By inhibiting these pathways, AST5902 induces apoptosis (programmed cell death) and halts tumor growth.[3]
Data Presentation: Representative IC50 Values
The following table summarizes representative IC50 values for third-generation EGFR inhibitors against various NSCLC cell lines. This data illustrates the expected potency of compounds like this compound. The cell lines harbor different EGFR mutations, including sensitizing mutations (e.g., exon 19 deletion in HCC827) and the T790M resistance mutation (e.g., H1975).
| Cell Line | EGFR Mutation Status | Assay Type | Representative IC50 (nM) |
| HCC827 | exon 19 deletion | MTT/MTS | 5 - 20 |
| PC-9 | exon 19 deletion | MTT/MTS | 1 - 15 |
| H1975 | L858R & T790M | MTT/MTS | 10 - 50 |
| H3255 | L858R | MTT/MTS | 1 - 10 |
Note: These values are representative and may vary based on experimental conditions such as cell density, incubation time, and specific assay reagents.
Experimental Protocols
The following are detailed protocols for three common colorimetric and fluorometric cell viability assays suitable for use with this compound.
Experimental Workflow Overview
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is indicative of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7][8]
Materials:
-
NSCLC cell lines (e.g., HCC827, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and no-cell control wells (medium only).
-
Incubate for 48-72 hours at 37°C.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Similar to the MTT assay, the MTS assay is a colorimetric method that measures cell viability. The advantage of MTS is that its formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[10]
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (combined with an electron coupling agent like PES)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
MTS Reagent Addition:
-
After the 48-72 hour drug incubation, add 20 µL of the MTS reagent directly to each well.[10]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Protocol 3: Resazurin (AlamarBlue) Assay
This is a fluorometric assay where the blue, non-fluorescent resazurin dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[11][12]
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates (to minimize background fluorescence)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Multichannel pipette
-
Microplate fluorometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
-
Resazurin Addition:
-
After the 48-72 hour drug incubation, add 20 µL of the resazurin solution to each well.[11]
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[11]
-
-
Measurement:
Data Analysis
For all assays, the percentage of cell viability is calculated relative to the vehicle-treated control cells after subtracting the background absorbance/fluorescence from the no-cell control wells.
Formula: % Cell Viability = [(Absorbance/Fluorescence of Treated Cells - Background) / (Absorbance/Fluorescence of Vehicle Control Cells - Background)] x 100
The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Conclusion
The protocols and representative data provided in these application notes offer a comprehensive guide for researchers and scientists to assess the in vitro efficacy of this compound. The selection of a specific cell viability assay may depend on the available equipment, cell type, and desired throughput. Consistent experimental execution and careful data analysis are crucial for obtaining reliable and reproducible results in the evaluation of this promising anticancer agent.
References
- 1. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following AST5902 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, which activates downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[1][3]
AST5902 is the principal active metabolite of Alflutinib (AST2818), a third-generation EGFR tyrosine kinase inhibitor (TKI).[4] These inhibitors are designed to block the kinase activity of EGFR, thereby preventing its autophosphorylation and inhibiting tumor growth.[2] Western blotting is a fundamental technique to assess the efficacy of EGFR inhibitors like AST5902 by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.[5] These application notes provide a detailed protocol for the treatment of cells with AST5902 and the subsequent analysis of p-EGFR levels by Western blot.
Signaling Pathway and Point of Inhibition
AST5902, as an active metabolite of a third-generation EGFR TKI, is expected to covalently bind to the kinase domain of EGFR, inhibiting its autophosphorylation and subsequent downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacodynamic Studies of AST5902
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib has demonstrated clinical efficacy in non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.[1][3] Both Alflutinib and AST5902 contribute to the in vivo anti-tumor activity.[4] These application notes provide detailed protocols for conducting in vivo pharmacodynamic (PD) studies to evaluate the efficacy and mechanism of action of AST5902, often in the context of its parent compound, Alflutinib.
Mechanism of Action
AST5902, as an active metabolite of a third-generation EGFR inhibitor, selectively and irreversibly inhibits EGFR with activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR. This targeted inhibition blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, leading to reduced tumor cell proliferation and increased apoptosis.
Data Presentation
In Vitro Potency of Alflutinib and AST5902
| Compound | Cell Line | EGFR Mutation | IC50 (nM) |
| Alflutinib | H1975 | L858R/T790M | 10.3 ± 2.7 |
| AST5902 | H1975 | L858R/T790M | 17.5 ± 0.1 |
| Data from reference[4] |
Clinical Pharmacokinetics of Alflutinib and AST5902 in Healthy Volunteers
| Parameter | Alflutinib | AST5902 | Total Active Ingredients (Alflutinib + AST5902) |
| Without Rifampicin | |||
| AUC0-∞ (ng·h/mL) | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) |
| Cmax (ng/mL) | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) |
| With Rifampicin (CYP3A4 Inducer) | |||
| AUC0-∞ (% change) | ↓ 86% | ↓ 17% | ↓ 62% |
| Cmax (% change) | ↓ 60% | ↑ 9% | ↓ 39% |
| Data adapted from reference[5] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol describes the establishment of a non-small cell lung cancer (NSCLC) xenograft model and the subsequent evaluation of tumor growth inhibition upon treatment.
a. Cell Line and Animal Model:
-
Cell Line: NCI-H1975 human NSCLC cell line, which harbors the EGFR L858R and T790M mutations.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
b. Xenograft Establishment:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
c. Dosing and Administration:
-
Treatment Group: Administer the investigational compound (e.g., Alflutinib, as a precursor to AST5902) orally once daily. A clinically relevant dose for Alflutinib in NSCLC patients is 80 mg.[3] Preclinical studies have used doses ranging from 25 mg/kg/day.[6]
-
Control Group: Administer the vehicle used for drug formulation.
-
Duration: Treat for a predefined period, typically 14-21 days.
d. Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Pharmacodynamic Biomarker Analysis in Tumor Tissue
a. Western Blot for Phospho-EGFR (p-EGFR): This protocol assesses the inhibition of EGFR signaling in tumor tissue.
-
Tissue Lysis: Homogenize a portion of the excised tumor in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.[7]
b. Immunohistochemistry (IHC) for Ki-67: This protocol evaluates the effect on tumor cell proliferation.
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Quantify the percentage of Ki-67-positive cells using image analysis software. A decrease in the Ki-67 proliferation index in treated tumors compared to controls indicates an anti-proliferative effect.[4][8]
Conclusion
The in vivo pharmacodynamic studies of AST5902, primarily through the administration of its parent drug Alflutinib, are crucial for understanding its anti-tumor efficacy and mechanism of action. The protocols outlined above provide a framework for assessing tumor growth inhibition and the modulation of key biomarkers such as p-EGFR and Ki-67 in preclinical models. These studies are essential for the continued development and clinical application of this class of targeted therapies.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Efficacy of AST5902 in CRISPR-Edited Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the active metabolite of Alflutinib, a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] EGFR is a critical signaling molecule that, when dysregulated through mutation or overexpression, drives the proliferation and survival of various cancer types.[3] The CRISPR-Cas9 gene-editing technology has revolutionized cancer research by enabling the precise engineering of cancer cell lines to mimic specific genetic alterations found in patients, such as activating or resistance mutations in the EGFR gene.[3][4]
These application notes provide a comprehensive framework for utilizing AST5902 to investigate its therapeutic efficacy and mechanism of action in CRISPR-edited cancer cell lines. The protocols detailed below will guide researchers in assessing the impact of AST5902 on cell viability, apoptosis, and downstream signaling pathways in genetically defined cancer models. This approach allows for a precise evaluation of the drug's activity against specific cancer-associated mutations and the elucidation of potential resistance mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of AST5902 in CRISPR-Edited Lung Cancer Cell Lines
| Cell Line | EGFR Genotype | AST5902 IC₅₀ (nM) | Fold Change vs. Wild-Type |
| A549 | Wild-Type | > 5000 | - |
| PC-9 | Exon 19 Deletion | 12.8 ± 2.5 | 0.002 |
| PC-9 (CRISPR) | Exon 19 Del + T790M | 987.4 ± 54.2 | 0.197 |
| A549 (CRISPR) | EGFR Knockout | > 10000 | > 2 |
| H1975 | L858R + T790M | 850.6 ± 45.1 | 0.170 |
Data is representative and should be generated empirically.
Table 2: Apoptosis Induction by AST5902 in CRISPR-Edited PC-9 Cells (48h Treatment)
| Cell Line | AST5902 Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| PC-9 (Exon 19 Del) | 0 (Vehicle) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 15 | 25.6 ± 3.1 | 10.2 ± 1.5 | |
| PC-9 (Exon 19 Del + T790M) | 0 (Vehicle) | 2.9 ± 0.6 | 1.8 ± 0.5 |
| 1000 | 18.4 ± 2.5 | 8.7 ± 1.1 |
Data is representative and should be generated empirically.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling cascade and the inhibitory action of AST5902.
References
Troubleshooting & Optimization
AST5902 mesylate solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902 trimesylate. The information provided is based on publicly available data for AST5902 trimesylate, as this appears to be the common salt form available commercially.
Frequently Asked Questions (FAQs)
Q1: What is AST5902 and what is its primary target?
AST5902 is the principal and active metabolite of Alflutinib (AST2818) both in vitro and in vivo.[1][2][3][4] It demonstrates antineoplastic activity and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][3][4]
Q2: Is the correct compound name AST5902 mesylate or AST5902 trimesylate?
Commercially available sources consistently refer to this compound as AST5902 trimesylate.[1][2][3][4][5] This indicates that the molecule is supplied as a tris(methanesulfonic acid) salt.
Q3: What are the recommended storage conditions for AST5902 trimesylate?
For the solid powder, it is recommended to store at 4°C in a sealed container, away from moisture and light.[3][6] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Solutions
Symptoms:
-
The compound does not fully dissolve in aqueous buffers.
-
Precipitation is observed after the addition of the compound to the media.
Possible Causes:
-
AST5902 trimesylate has limited solubility in aqueous solutions.
-
The pH of the buffer may not be optimal for solubility.
Solutions:
-
Use of Co-solvents: For in vivo studies, specific co-solvent formulations are recommended to achieve higher concentrations. Two common protocols are provided in the experimental protocols section below.
-
Use of Excipients: Solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) can be used to enhance aqueous solubility.[1][3]
Issue 2: Difficulty Preparing a Stock Solution in DMSO
Symptoms:
-
The compound does not fully dissolve in DMSO.
-
A precipitate forms in the DMSO stock solution over time.
Possible Causes:
-
The concentration is too high.
-
The DMSO used has absorbed moisture.
-
The compound requires assistance to fully dissolve.
Solutions:
-
Adhere to Recommended Concentrations: The maximum reported solubility in fresh DMSO is 50 mg/mL (59.32 mM).[2][3][4]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly reduce the solubility of AST5902 trimesylate.[2][4] Always use newly opened or properly stored anhydrous DMSO.
-
Aid Dissolution: Use of ultrasonication or gentle heating can help to dissolve the compound in DMSO.[1][3][4]
Quantitative Data Summary
| Solvent/Formulation | Solubility | Molar Concentration (mM) |
| DMSO | 50 mg/mL | 59.32 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 2.97 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 2.97 |
| Ethanol | Insoluble | - |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
AST5902 trimesylate powder
-
Anhydrous DMSO
Procedure:
-
Weigh the desired amount of AST5902 trimesylate.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
If the compound does not dissolve immediately, use an ultrasonic bath to aid dissolution.[3][4]
-
Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1][3]
Materials:
-
AST5902 trimesylate
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a stock solution of AST5902 trimesylate in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final volume, add the solvents sequentially as follows: a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before use.
Protocol 3: Preparation of an In Vivo Formulation (with SBE-β-CD)
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.[1][3]
Materials:
-
AST5902 trimesylate
-
DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a stock solution of AST5902 trimesylate in DMSO.
-
Add the solvents sequentially: a. Start with 10% of the final volume as the DMSO stock solution. b. Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
-
Mix until a clear solution is obtained.
Visualizations
Caption: Workflow for stock solution and in vivo formulation preparation.
Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.
References
Improving AST5902 mesylate stability in DMSO
Welcome to the technical support center for AST5902 mesylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of AST5902 in DMSO for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: AST5902 is the principal active metabolite of Alflutinib (AST2818), which is an irreversible and highly selective third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] It is being developed for the treatment of non-small cell lung cancer patients with specific EGFR mutations.[2] In research settings, it is crucial to maintain its chemical stability to ensure its potent antineoplastic activity is accurately assessed.
Q2: What is the best way to prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, use high-quality, anhydrous (moisture-free) dimethyl sulfoxide (B87167) (DMSO). The presence of water in DMSO can significantly impact the solubility and stability of mesylate compounds.[1][3] For detailed steps, please refer to the "Protocol for Preparing AST5902 Stock Solutions in DMSO" in the Experimental Protocols section.
Q3: How should I store my AST5902 DMSO stock solution for maximum stability?
A3: Proper storage is critical for preventing degradation. Once prepared, the stock solution should be aliquoted into small, single-use volumes in inert containers (amber glass or polypropylene (B1209903) tubes) to avoid repeated freeze-thaw cycles and exposure to light.[4][5] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5] Always seal vials tightly to prevent moisture absorption.[6]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | DMSO is hygroscopic; water can promote degradation or solvate formation.[1][3] |
| Concentration | As recommended by the supplier (e.g., 10-50 mM) | Very high concentrations can increase the risk of precipitation upon freezing.[4] |
| Temperature | -80°C (long-term) or -20°C (short-term) | Lower temperatures slow down the rate of chemical degradation.[1][5] |
| Storage Period | Up to 6 months at -80°C; Up to 1 month at -20°C | Based on general vendor stability data for similar compounds.[1][5] |
| Container | Amber glass or polypropylene vials | Prevents adsorption to container surfaces and protects from light.[4] |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles, which can degrade the compound.[1][4] |
| Atmosphere | Purge with inert gas (Argon/Nitrogen) | Optional, but recommended to displace oxygen and prevent oxidation.[4] |
Q4: How many times can I freeze-thaw my stock solution aliquots?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][4] Ideally, aliquots should be single-use. If you must reuse an aliquot, limit it to one or two additional freeze-thaw cycles and use it for non-critical experiments.
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could my AST5902 be degrading?
A1: Yes, inconsistent results, such as a loss of compound activity, are a primary indicator of compound degradation.[4] Stability can be affected by storage conditions, solvent quality, and handling.[4] It is recommended to verify the integrity of your stock solution. See the protocol for "Assessing AST5902 Stability using HPLC-MS."
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. captivatebio.com [captivatebio.com]
- 6. quora.com [quora.com]
Technical Support Center: Troubleshooting AST5902 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter variable results during in vitro experiments with AST5902. The following question-and-answer format directly addresses specific issues to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is AST5902 and what is its mechanism of action?
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (B605306) (also known as firmonertinib), a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1] Its primary mechanism of action is the selective and irreversible inhibition of EGFR tyrosine kinase, particularly in cancer cells harboring activating EGFR mutations and the T790M resistance mutation.[2][3] By binding to the ATP-binding site of the EGFR kinase domain, AST5902 blocks the autophosphorylation and activation of the receptor.[1][4] This inhibition disrupts downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[4][5]
Q2: What are the recommended solvent and storage conditions for AST5902?
For in vitro experiments, AST5902 trimesylate is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] It is crucial to use anhydrous DMSO to ensure optimal solubility. Stock solutions should be prepared, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When preparing for an experiment, it is advisable to make fresh dilutions from the frozen stock.
Q3: Why am I observing inconsistent IC50 values for AST5902 in my cell-based assays?
Inconsistent IC50 values in cell-based assays can arise from several factors:
-
Compound Precipitation: AST5902 may precipitate in aqueous cell culture medium, especially at higher concentrations. Visually inspect the media for any signs of precipitation after adding the compound. It is recommended to maintain a low final DMSO concentration (e.g., ≤ 0.1%).[4]
-
Cell Density and Health: Variations in cell seeding density or the overall health of the cells can significantly impact their sensitivity to the drug. Ensure consistent cell seeding densities across all plates and experiments and regularly monitor cell viability and morphology. Avoid using cells that are over-confluent or have been in culture for an extended number of passages.[4]
-
Assay Incubation Time: The duration of drug exposure can influence the observed potency. It is important to optimize and standardize the incubation time for your specific cell line and assay, ensuring consistency across all experiments.[4]
-
Reagent Variability: Differences between lots of serum, media, or other critical reagents can introduce variability. It is good practice to qualify new lots of these reagents before using them in large-scale or critical experiments.[4]
-
ATP Concentration: In kinase assays, the concentration of ATP can affect the IC50 value of ATP-competitive inhibitors like AST5902. For more comparable results, it is suggested to use an ATP concentration that is close to the Km value for the enzyme.[7][8]
Q4: My Western blot results for phosphorylated EGFR (p-EGFR) are not consistent after AST5902 treatment. What could be the cause?
Inconsistent Western blot results for p-EGFR can be due to several factors:
-
Inhibitor Instability: Ensure that fresh dilutions of AST5902 are prepared for each experiment to avoid degradation of the compound.[9]
-
Cell Culture Variability: Maintain a consistent cell passage number and ensure uniform cell seeding density. Over-confluent or unhealthy cells can lead to variable results.[9]
-
Serum Starvation: To reduce baseline EGFR activity, it is recommended to serum-starve the cells prior to stimulation with a ligand like EGF.[9]
-
Antibody Performance: Use a validated antibody specific for the desired phospho-site of EGFR. It is also important to titrate the primary antibody concentration to achieve an optimal signal-to-noise ratio.[9]
-
Loading Inconsistencies: To ensure equal loading of protein in each lane, perform a total protein quantification assay (e.g., BCA). Use a reliable loading control, such as β-actin or GAPDH, to normalize the data.[9]
Data Presentation
Table 1: Summary of the stability of AST5902 in rat plasma under different storage conditions.
| Analyte | Concentration (ng/mL) | Storage Condition | RE (%) | RSD (%) |
| AST-5902 | 0.2 | Room temperature | 4.37 | 5.04 |
| 4°C | -1.94 | 7.72 | ||
| Three freeze-thaw cycles | 1.93 | 4.99 | ||
| -80°C | 0.97 | 6.88 | ||
| 2 | Room temperature | 3.21 | 4.58 | |
| 4°C | -0.89 | 6.43 | ||
| Three freeze-thaw cycles | 2.56 | 4.12 | ||
| -80°C | 1.45 | 5.31 | ||
| 200 | Room temperature | 2.87 | 3.99 | |
| 4°C | 1.05 | 5.87 | ||
| Three freeze-thaw cycles | 3.11 | 3.54 | ||
| -80°C | 2.01 | 4.76 |
Data adapted from a study on the UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma. The results indicate that AST-5902 in rat plasma remains stable under both short-term and long-term storage conditions, with a Relative Error (RE) and Relative Standard Deviation (RSD) within acceptable limits.[10]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol describes a general method to assess the effect of AST5902 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., EGFR-mutant NSCLC cells)
-
AST5902 stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of AST5902 in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Include vehicle control (DMSO) wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of AST5902.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
-
MTT Addition and Solubilization:
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of AST5902.
References
- 1. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alflutinib | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of alflutinib and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
AST5902 mesylate off-target kinase activity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the kinase activity of AST5902 mesylate. Given that AST5902 is an active metabolite of the EGFR inhibitor alflutinib (B605306), understanding its kinase selectivity is crucial for interpreting experimental results and anticipating potential biological effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
AST5902 is the primary active metabolite of alflutinib (also known as AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] Alflutinib is designed to target activating EGFR mutations as well as the T790M resistance mutation in non-small cell lung cancer.[2][3] Therefore, the primary target of AST5902 is EGFR.
Q2: Why is there a concern about off-target kinase activity with AST5902?
While designed to be selective, most small-molecule kinase inhibitors have the potential to bind to and inhibit other kinases besides their intended target.[5] This is often due to the highly conserved nature of the ATP-binding site across the human kinome.[6] Such off-target activity can lead to unexpected experimental results, cellular phenotypes, or even side effects in a clinical setting.[7][8] Therefore, characterizing the off-target profile of a kinase inhibitor like AST5902 is a critical step in its development and for the correct interpretation of research findings.
Q3: How is the off-target kinase activity of a compound like AST5902 typically determined?
The most common method for determining off-target kinase activity is through comprehensive kinase profiling assays.[5][6][7] These assays screen the compound against a large panel of purified kinases (often hundreds) to measure its inhibitory activity against each one.[9] The results are typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.
Q4: What kind of information would a kinase profiling assay provide for AST5902?
A kinase profiling assay would generate a selectivity profile for AST5902. This profile would identify which kinases, other than EGFR, are inhibited by AST5902 and at what concentrations. This data is crucial for understanding the compound's specificity and for predicting potential biological effects unrelated to EGFR inhibition.
Troubleshooting Guide
This guide is intended to help researchers who are using AST5902 and encounter unexpected experimental outcomes that may be due to off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cell death or reduced proliferation in a cell line that does not express EGFR. | AST5902 may be inhibiting a kinase essential for the survival or proliferation of that specific cell line. | 1. Confirm the absence of EGFR expression in your cell line via Western blot or qPCR. 2. Perform a dose-response experiment to confirm the effect is concentration-dependent. 3. Consider performing a broad-spectrum kinase inhibitor profiling assay with AST5902 to identify potential off-target kinases. 4. If a candidate off-target kinase is identified, use RNAi or CRISPR to knock down that kinase and see if it phenocopies the effect of AST5902. |
| Activation or inhibition of a signaling pathway that is not downstream of EGFR. | AST5902 could be directly or indirectly modulating the activity of a kinase in that alternative pathway. | 1. Map the observed signaling changes to known kinase pathways. 2. Use phospho-specific antibodies for key nodes in the affected pathway to pinpoint the site of modulation. 3. Consult a kinase inhibitor database with the results of a profiling assay to see if any identified off-targets of AST5902 are known regulators of the affected pathway. |
| Inconsistent results between different cell lines with the same EGFR mutation status. | The cell lines may have different expression levels of off-target kinases, leading to varied responses to AST5902. | 1. Perform proteomic or transcriptomic analysis on the cell lines to identify differences in their kinome expression. 2. Cross-reference the differentially expressed kinases with a list of potential AST5902 off-targets (if available from a profiling assay). 3. Validate the role of a suspected off-target kinase in a resistant cell line using overexpression or knockdown experiments. |
Data Presentation: Kinase Selectivity Profile
While specific off-target data for AST5902 is not publicly available, the following table provides a template for how such data should be presented. The data would be generated from a comprehensive kinase profiling assay.
| Kinase Target | Family | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| EGFR (Wild-Type) | Tyrosine Kinase | Example: 5 | Example: 99% | On-Target |
| EGFR (T790M) | Tyrosine Kinase | Example: 2 | Example: 100% | On-Target |
| Hypothetical Off-Target 1 | Serine/Threonine Kinase | Example: 150 | Example: 85% | Identified in screen |
| Hypothetical Off-Target 2 | Tyrosine Kinase | Example: 800 | Example: 60% | Structurally related to EGFR |
| Hypothetical Off-Target 3 | Lipid Kinase | >10,000 | Example: 5% | No significant inhibition |
Experimental Protocols
Protocol: In Vitro Kinase Profiling Assay (Radiometric)
This protocol describes a generalized method for assessing the off-target kinase activity of AST5902.
Objective: To determine the inhibitory activity of AST5902 against a broad panel of protein kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (purified, active recombinant kinases)
-
Corresponding kinase-specific substrates (peptide or protein)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-32P]ATP or [γ-33P]ATP
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose or streptavidin-coated filter plates (depending on substrate)
-
Scintillation counter and scintillation fluid
Methodology:
-
Compound Preparation: Prepare a serial dilution of AST5902 in the appropriate assay buffer. Include a DMSO-only control.
-
Reaction Setup: In each well of the assay plate, add the following in order:
-
Assay buffer
-
AST5902 dilution or DMSO control
-
Kinase
-
Substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-32P]ATP (or [γ-33P]ATP). The final ATP concentration should be at or near the Km for each specific kinase to accurately determine IC50 values.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture of Substrate: Transfer the reaction mixture to the filter plates, allowing the phosphorylated substrate to bind.
-
Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of AST5902 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the AST5902 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Workflow for an in vitro radiometric kinase profiling assay.
Caption: Potential on-target vs. off-target effects of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Overcoming AST5902 Resistance in Cell Culture
Welcome to the technical support center for researchers encountering resistance to AST5902. As the active metabolite of the third-generation EGFR inhibitor Alflutinib, AST5902 is a powerful tool in studying EGFR-mutant cancers, particularly those with the T790M resistance mutation. However, as with many targeted therapies, acquired resistance can emerge in cell culture models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome AST5902 resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AST5902 and what is its mechanism of action?
AST5902 is the primary active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to selectively and irreversibly inhibit EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR. This irreversible inhibition is achieved by forming a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.
Q2: My cells were initially sensitive to AST5902, but now they are growing at concentrations that were previously cytotoxic. How can I confirm resistance?
The first step is to quantitatively confirm the shift in drug sensitivity. This is typically done by performing a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of AST5902 in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the common mechanisms of acquired resistance to third-generation EGFR inhibitors like AST5902?
Acquired resistance to third-generation EGFR TKIs can be broadly categorized into two main types:
-
EGFR-dependent mechanisms: These involve genetic alterations within the EGFR gene itself. The most common is the acquisition of a tertiary mutation at the C797 residue, typically a C797S (cysteine to serine) substitution. This mutation prevents the covalent binding of irreversible inhibitors like AST5902.
-
EGFR-independent mechanisms (Bypass Pathways): In this scenario, cancer cells activate alternative signaling pathways to bypass their dependence on EGFR signaling for survival and proliferation. Common bypass pathways include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling through pathways like PI3K/AKT and MAPK, independent of EGFR.
-
HER2 amplification: Similar to MET, amplification of the ERBB2 (HER2) gene can provide an alternative signaling route.
-
Activation of the PI3K/AKT/mTOR pathway: Mutations or amplification of components within this pathway can lead to constitutive activation, rendering the cells less dependent on upstream EGFR signaling.
-
Activation of the RAS/MAPK pathway: Mutations in genes like KRAS or BRAF can activate this key downstream pathway.
-
Histologic transformation: In some cases, the cancer cells may undergo a phenotypic switch, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which has a different set of survival dependencies.
-
Troubleshooting Guides
Problem 1: Confirmed increase in AST5902 IC50 value.
Possible Cause & Solution
-
Investigate the Resistance Mechanism:
-
Check for EGFR C797S mutation: Sequence the EGFR kinase domain in your resistant cells to check for mutations at the C797 position.
-
Assess activation of bypass pathways: Use Western blotting to examine the phosphorylation status of key signaling proteins in the presence of AST5902. Look for sustained phosphorylation of proteins like MET, HER2, AKT, and ERK in the resistant cells compared to the sensitive parental line.
-
-
Fig 1. Experimental workflow for investigating AST5902 resistance.
Problem 2: My AST5902-resistant cells show a C797S mutation.
Possible Cause & Solution
The C797S mutation prevents the covalent binding of AST5902.
-
Consider combination therapy: If the T790M mutation is still present but on a different allele (in trans) to C797S, a combination of a first-generation TKI (to inhibit the T790M-negative, C797S-mutant EGFR) and a third-generation TKI like AST5902 (to inhibit the T790M-positive EGFR) may be effective.[1]
-
Explore fourth-generation EGFR inhibitors: These are being developed to overcome C797S-mediated resistance.
Problem 3: My resistant cells do not have a C797S mutation but show sustained p-MET, p-AKT, or p-ERK signaling in the presence of AST5902.
Possible Cause & Solution
This indicates the activation of a bypass pathway.
-
MET Amplification: If you observe increased MET phosphorylation, consider a combination of AST5902 with a MET inhibitor (e.g., crizotinib, capmatinib). This dual blockade can restore sensitivity.[2][3][4]
-
PI3K/AKT Pathway Activation: For sustained p-AKT levels, a combination with a PI3K inhibitor (e.g., alpelisib, buparlisib) or an AKT inhibitor could be effective.[5][6][7]
-
RAS/MAPK Pathway Activation: If p-ERK remains high, a combination with a MEK inhibitor (e.g., trametinib, selumetinib) may overcome resistance.
Quantitative Data Summary
Table 1: Representative IC50 Values for EGFR TKIs in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | TKI | IC50 (nM) | Reference |
| PC-9 | exon 19 del | Afatinib | 0.8 | [8] |
| PC-9 | exon 19 del | Osimertinib | 7 | [8] |
| H3255 | L858R | Afatinib | 0.3 | [8] |
| H3255 | L858R | Osimertinib | 12 | [8] |
| PC-9ER | exon 19 del, T790M | Afatinib | 165 | [8] |
| PC-9ER | exon 19 del, T790M | Osimertinib | 13 | [8] |
| H1975 | L858R, T790M | Afatinib | 57 | [8] |
| H1975 | L858R, T790M | Osimertinib | 5 | [8] |
Table 2: Preclinical Combination Therapy Efficacy Data
| Cancer Model | Resistance Mechanism | Combination Therapy | Effect |
| EGFR-mutant NSCLC | MET amplification | EGFR TKI + MET inhibitor | Synergistic inhibition of cell proliferation |
| EGFR-mutant NSCLC | PI3K pathway activation | EGFR TKI + PI3K inhibitor | Synergistic anti-tumor activity |
| KRAS-mutant NSCLC | MAPK pathway activation | MEK inhibitor + SHP2 inhibitor | Synergistic and reversed resistance |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Generation of an AST5902-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination: Determine the IC50 of AST5902 for the parental cell line using a cell viability assay (see Protocol 2).
-
Initiate Drug Exposure: Culture the parental cells in their standard growth medium containing AST5902 at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after 2-3 passages), increase the concentration of AST5902 by 1.5- to 2-fold.
-
Monitoring: Continuously monitor cell morphology and proliferation. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Repeat: Continue this stepwise increase in AST5902 concentration until the cells are able to proliferate in a significantly higher concentration (e.g., 10-fold the initial IC50).
-
Characterization: Once a resistant population is established, confirm the new IC50 and investigate the underlying resistance mechanism. It is advisable to cryopreserve cells at various stages of resistance development.
Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of AST5902.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of AST5902 in growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (e.g., DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with AST5902 at the desired concentration and for the desired time (e.g., 2, 6, 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AST5902 Mesylate Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for AST5902 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: AST5902 is the principal active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the inhibition of EGFR, a receptor tyrosine kinase that, when activated, triggers multiple downstream signaling pathways involved in cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a key driver in the development of various cancers, including non-small cell lung cancer (NSCLC).[2]
Q2: What is the expected anti-tumor activity of AST5902 compared to its parent compound, Alflutinib?
A2: Preclinical and clinical data indicate that AST5902 has similar anti-tumor activity to its parent compound, Alflutinib.[1] Exposures to both Alflutinib and AST5902 have been found to be comparable at steady state in clinical studies.[1][4]
Q3: Are there any available IC50 values for AST5902 or its parent compound to guide my initial dose-response experiments?
Data Presentation: Preclinical IC50 Values for Furmonertinib (Alflutinib/AST2818)
| EGFR Mutation | Cell Line | IC50 (nM) |
| G719S | Ba/F3 | 12.4 |
| L861Q | Ba/F3 | 3.8 |
| S768I | Ba/F3 | 21.6 |
| Exon 20 Insertions (median) | Ba/F3 | 11 - 20 |
Data sourced from preclinical studies on Furmonertinib (Alflutinib), the parent compound of AST5902.[5][6][7]
Troubleshooting Guide
Q4: My dose-response curve is not sigmoidal and shows high variability between replicates. What are the common causes?
A4: Inconsistent dose-response curves can arise from several technical issues:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid variations in cell numbers per well.
-
Pipetting Errors: Calibrate pipettes regularly and use appropriate techniques, especially when preparing serial dilutions at low concentrations.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation. It is recommended to fill outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.
-
Compound Solubility: Visually inspect your media after adding the compound to ensure it has fully dissolved. If precipitation occurs, consider using a different solvent or adjusting the final concentration.
Q5: The IC50 value I'm obtaining for my control EGFR inhibitor is significantly different from published values. What could be the reason?
A5: Discrepancies in IC50 values can be due to:
-
Cell Line Integrity: Use low-passage, authenticated cell lines. Genetic drift can occur in cell lines that have been in continuous culture for extended periods, leading to altered drug sensitivity.
-
Compound Degradation: Ensure the inhibitor is stored correctly (e.g., protected from light, at the correct temperature) and avoid multiple freeze-thaw cycles.
-
Serum Concentration: Growth factors in serum can compete with EGFR inhibitors. Consider reducing the serum concentration during the drug treatment period.
Q6: My western blot results for phosphorylated EGFR (p-EGFR) are inconsistent. How can I troubleshoot this?
A6: For inconsistent western blot results for p-EGFR:
-
Sample Preparation: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.
-
Equal Protein Loading: Perform a protein quantification assay (e.g., BCA) to ensure equal amounts of protein are loaded in each lane. Normalize your results to a reliable loading control like β-actin or GAPDH.
-
Antibody Validation: Use an antibody that is validated for detecting the specific phospho-site of EGFR you are interested in. Titrate the primary antibody to find the optimal concentration.
Experimental Protocols
Cell Viability Assay for Dose-Response Curve Generation
This protocol outlines a common method for determining the IC50 of an EGFR inhibitor using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
EGFR-dependent cancer cell lines (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
Luminescence-based cell viability reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical final DMSO concentration should be ≤0.1%.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of AST5902. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate the plate for a standard duration, typically 72 hours, at 37°C and 5% CO₂.
-
Assay: a. Equilibrate the plate and the viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by AST5902.
Materials:
-
EGFR-dependent cancer cell lines
-
This compound
-
EGF (optional, for stimulating EGFR)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells and allow them to attach. b. Pre-treat the cells with various concentrations of AST5902 for 1-2 hours. c. If required, stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice with supplemented RIPA buffer. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane and incubate with the primary antibody overnight at 4°C. b. Wash the membrane and incubate with the HRP-conjugated secondary antibody. c. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to total EGFR and a loading control.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Logical troubleshooting guide for dose-response experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: AST5902 Mesylate Drug-Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for drug-drug interactions (DDIs) with AST5902 mesylate. The information is presented in a question-and-answer format to directly address common concerns and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is AST5902 and how is it formed?
AST5902 is the primary and pharmacologically active N-desmethyl metabolite of alflutinib (B605306) (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] The formation of AST5902 from alflutinib is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, in human liver microsomes.[1]
Q2: What is the primary metabolic pathway for AST5902?
As the major metabolite of alflutinib, the clearance of AST5902 is intrinsically linked to the metabolism of its parent drug. Alflutinib is predominantly metabolized by CYP3A4.[1] Therefore, any co-administered drug that significantly affects CYP3A4 activity will likely impact the formation and subsequent exposure of AST5902.
Q3: What is the known potential of AST5902 to cause drug-drug interactions as a perpetrator?
Based on preclinical studies, AST5902 has a low potential to act as a perpetrator of drug-drug interactions through the induction of CYP3A4. In vitro studies in human hepatocytes have shown that AST5902 has a much weaker CYP3A4 induction potential compared to its parent compound, alflutinib.[1][2] Alflutinib itself is considered a potent inducer of CYP3A4, with an induction potential comparable to the strong inducer rifampin.[1]
Information regarding the potential of AST5902 to inhibit major CYP enzymes or to interact with key drug transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is not extensively available in the public domain. One preclinical study noted that alflutinib did not inhibit major CYP isozymes in human liver microsomes; however, it was not specified if AST5902 was also evaluated.[1]
Q4: How susceptible is AST5902 to being the "victim" of drug-drug interactions?
The formation of AST5902 is highly dependent on CYP3A4-mediated metabolism of alflutinib. Therefore, AST5902 exposure is significantly affected by strong inducers or inhibitors of CYP3A4.
-
Strong CYP3A4 Inducers: Co-administration with a strong CYP3A4 inducer, such as rifampicin (B610482), has been shown to significantly decrease the systemic exposure (AUC) of alflutinib, while the impact on AST5902 exposure is less pronounced. In a clinical study, rifampicin co-administration led to a 17% decrease in the AUC of AST5902.[3][4]
-
Strong CYP3A4 Inhibitors: Co-administration with a strong CYP3A4 inhibitor, such as itraconazole, increases the exposure of alflutinib and decreases the exposure of AST5902.[5] This is because the metabolic conversion of alflutinib to AST5902 is inhibited.
Troubleshooting Experimental Results
Scenario 1: Unexpectedly low plasma concentrations of AST5902 in a clinical trial.
-
Possible Cause: Concomitant medication may be a strong inducer of CYP3A4.
-
Troubleshooting Steps:
-
Review the patient's co-medication list for known strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort).
-
If a strong inducer is identified, consider the potential for a significant drug-drug interaction leading to increased metabolism of alflutinib and altered formation of AST5902.
-
Future study protocols should include explicit restrictions on the co-administration of strong CYP3A4 inducers.
-
Scenario 2: Higher than expected exposure of the parent drug (alflutinib) and lower than expected exposure of AST5902.
-
Possible Cause: Concomitant medication may be a strong inhibitor of CYP3A4.
-
Troubleshooting Steps:
-
Review the patient's co-medication list for known strong CYP3A4 inhibitors (e.g., itraconazole, ketoconazole, clarithromycin, ritonavir).
-
Inhibition of CYP3A4 will slow the metabolism of alflutinib, leading to its accumulation and reduced formation of AST5902.
-
Protocols should carefully manage the co-administration of strong CYP3A4 inhibitors.
-
Data Summary
Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Alflutinib and AST5902
| Analyte | Cmax | AUC0-∞ |
| Alflutinib | ↓ 60% | ↓ 86% |
| AST5902 | ↑ 1.09-fold | ↓ 17% |
| Total Active (Alflutinib + AST5902) | ↓ 39% | ↓ 62% |
| (Data from a clinical study in healthy volunteers)[3][4] |
Table 2: In Vitro CYP3A4 Induction Potential
| Compound | Induction Potential | EC50 (mRNA expression) |
| Alflutinib | Potent (Comparable to Rifampin) | 0.25 µM |
| AST5902 | Much weaker than alflutinib | Not Reported |
| Rifampin (Positive Control) | Potent | Similar to Alflutinib |
| (Data from in vitro studies using human hepatocytes)[1][2][5] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Induction Assay
This protocol provides a general framework for assessing the potential of a test compound to induce CYP3A4 expression in human hepatocytes.
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with the test compound (e.g., AST5902), a positive control (e.g., rifampin), and a vehicle control (e.g., DMSO) for 48-72 hours. A range of concentrations for the test compound should be used.
-
Endpoint Analysis:
-
mRNA Expression: Harvest the cells, extract mRNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of CYP3A4 mRNA.
-
Enzyme Activity: Incubate the treated hepatocytes with a CYP3A4 probe substrate (e.g., midazolam or testosterone) and measure the formation of the corresponding metabolite using LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) for the test compound.
Visualizations
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing AST5902 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing AST5902 precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my AST5902 precipitate when I dilute it from a DMSO stock into an aqueous buffer?
A1: This common issue is known as solvent-shifting precipitation. AST5902, like many kinase inhibitors, is significantly more soluble in organic solvents like DMSO than in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent composition changes abruptly, causing the compound's solubility limit to be exceeded, which results in precipitation.[1] The parent compound of AST5902, Alflutinib, has a calculated logP of 4.4, indicating high lipophilicity and consequently poor aqueous solubility, a characteristic likely shared by AST5902.[2]
Q2: What are the recommended solvent systems for preparing AST5902 solutions for in vivo or in vitro use?
A2: For in vitro studies, preparing a high-concentration stock solution in 100% anhydrous DMSO is the standard first step.[3] For in vivo or cellular assays requiring a mixed solvent system to maintain solubility upon further dilution, several formulations have been documented to achieve a concentration of ≥ 2.5 mg/mL.[4] These typically involve a combination of DMSO, a co-solvent like PEG300, and a surfactant like Tween-80 or a solubilizing agent like SBE-β-CD.[4]
Q3: How does pH affect the solubility of AST5902?
Q4: How should I store my AST5902 stock solutions to ensure stability and prevent precipitation?
A4: High-concentration stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, -80°C is recommended for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.[4] Always store solutions sealed and protected from light and moisture.[4]
Q5: What are the visual indicators of AST5902 precipitation or instability?
A5: Signs of precipitation include the appearance of solid particles, cloudiness, or a visible film in the solution.[5] Instability might also be indicated by a change in the solution's color over time. Always visually inspect your solutions before use.[5]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock
| Cause | Solution |
| The kinetic solubility of AST5902 in the aqueous buffer has been exceeded.[5] | 1. Lower the Final Concentration: Reduce the target concentration of AST5902 in your final working solution.[5] 2. Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer slowly while vortexing to promote rapid mixing.[6] 3. Use Solubility Enhancers: Add a surfactant (e.g., 0.1% Tween 80) or a co-solvent (e.g., PEG400) to your aqueous buffer before adding the AST5902 stock.[3] 4. Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.[6] |
Issue 2: Solution Becomes Cloudy Over Time During an Experiment
| Cause | Solution |
| The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with media components.[5] | 1. Maintain Constant Temperature: Ensure your experimental setup maintains a stable temperature.[5] 2. Assess Buffer Compatibility: Test the solubility of AST5902 in your specific experimental medium over the time course of your experiment. Some media components may decrease solubility. 3. Reduce Incubation Time: If possible, shorten the duration of the experiment to minimize the time for precipitation to occur.[5] |
Data Presentation
Table 1: Published Formulations for AST5902 in Aqueous Solutions
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (2.97 mM)[4] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (2.97 mM)[4] |
Table 2: Solubility of AST5902 Trimesylate in DMSO
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 50 mg/mL[7] | 59.32 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be needed.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of AST5902 trimesylate powder.
-
Calculate Solvent Volume: Based on the molecular weight (842.88 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If solid particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.[3][7] Visually inspect to ensure the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[4]
Protocol 2: Preparation of a Working Solution using Co-solvents (Based on Formulation 1)
-
Prepare Stock: Start with a confirmed clear, high-concentration stock solution of AST5902 in DMSO (e.g., 25 mg/mL).
-
Add Co-solvent: In a sterile tube, add the required volume of PEG300.
-
Add Drug: Add the appropriate volume of the AST5902 DMSO stock to the PEG300 and mix thoroughly.
-
Add Surfactant: Add the required volume of Tween-80 and mix until the solution is clear.
-
Final Dilution: Slowly add the saline to the mixture while vortexing to reach the final desired volume and concentrations (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4]
-
Use Immediately: Use the freshly prepared working solution for your experiment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alflutinib | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected phenotypes with AST5902 treatment
Welcome to the technical support center for AST5902. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected phenotypes observed during treatment with AST5902.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common and unexpected issues that may arise during your experiments with AST5902.
Q1: We are observing a decrease in the efficacy of AST5902 over time in our cell culture model. What are the potential causes?
A1: A decline in the efficacy of an EGFR inhibitor like AST5902 suggests the development of acquired resistance. Several mechanisms can contribute to this phenomenon:
-
Secondary Mutations in EGFR: The emergence of new mutations in the EGFR gene can prevent AST5902 from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common mechanism is the amplification or overexpression of other receptor tyrosine kinases such as MET, HER2, AXL, or FGFR1, which can sustain downstream signaling through pathways like PI3K/AKT and MAPK/ERK.[1]
-
Histological Transformation: In some cases, the cancer cells may undergo a phenotypic switch, for example, from non-small cell lung cancer to small cell lung cancer, which is a known resistance mechanism to EGFR inhibitors.
Troubleshooting Steps:
-
Sequence EGFR in resistant clones: Identify potential secondary mutations.
-
Assess activation of bypass pathways: Use phosphoproteomics or western blotting to check for increased phosphorylation of MET, HER2, AXL, or other receptor tyrosine kinases.
-
Co-treatment with other inhibitors: Test the efficacy of combining AST5902 with inhibitors of the identified bypass pathway (e.g., a MET inhibitor).
Q2: Our in-vitro assay shows a paradoxical increase in cell proliferation in a specific cell line after AST5902 treatment. What could be the reason?
A2: While unexpected, paradoxical effects can occur. Potential explanations include:
-
Off-Target Effects: AST5902, like other kinase inhibitors, may have off-target activities.[2] In a specific cellular context, inhibition of an unknown off-target that is a negative regulator of proliferation could lead to a net increase in cell growth.
-
Signaling Network Rewiring: Inhibition of EGFR can sometimes lead to a compensatory upregulation of other signaling pathways that promote proliferation.
-
Cell Line Specific Dependencies: The specific genetic and proteomic background of your cell line may lead to an idiosyncratic response to AST5902.
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinome-wide screen to identify potential off-target kinases inhibited by AST5902.
-
Phosphoproteomic Analysis: Compare the phosphoproteome of treated and untreated cells to identify unexpectedly activated signaling pathways.
-
Validate with a structurally different EGFR inhibitor: This can help determine if the effect is specific to the chemical structure of AST5902 or a more general response to EGFR inhibition in that cell line.
Q3: We are observing significant cell toxicity in a cell line that is wild-type for EGFR. Why would a mutant-selective EGFR inhibitor cause this?
A3: AST5902 is designed to be selective for mutant EGFR over wild-type (WT). However, at higher concentrations, it may still inhibit WT EGFR, leading to toxicity in cells that are sensitive to even partial inhibition of this pathway. Additionally, off-target effects on other essential kinases could be responsible for the observed toxicity.
Troubleshooting Steps:
-
Determine the IC50 for WT EGFR: Compare the half-maximal inhibitory concentration (IC50) for WT EGFR to that of the mutant EGFR you are studying to understand the selectivity window.
-
Perform a dose-response curve: Assess if the toxicity is dose-dependent and occurs at concentrations significantly higher than those required for mutant EGFR inhibition.
-
Rescue experiment: Try to rescue the phenotype by overexpressing a downstream effector of a suspected off-target kinase to see if this alleviates the toxicity.
Q4: What are the expected adverse events based on clinical data for Alflutinib, the parent drug of AST5902?
A4: Clinical studies of Alflutinib can provide insights into the potential on-target effects of AST5902. The most commonly reported treatment-related adverse events are generally mild to moderate (Grade 1-2).[3][4]
Quantitative Data Summary
Table 1: Common Treatment-Related Adverse Events of Alflutinib (Parent Compound of AST5902) in NSCLC Patients with T790M Mutation. [3]
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3 or higher) |
| Increased Aspartate Aminotransferase | 15.0% | Not specified |
| Upper Respiratory Tract Infection | 15.0% | Not specified |
| Cough | 15.0% | Not specified |
| Elevated γ-glutamyltransferase | Not specified | Most common Grade 3-5 AE (n=4) |
Note: This data is from a phase IIb study of Alflutinib in 220 patients.[3]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated EGFR (p-EGFR)
Objective: To determine the inhibitory effect of AST5902 on EGFR phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Plate EGFR-mutant cells (e.g., NCI-H1975) and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of AST5902 or vehicle control (e.g., DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes (if the cell line is not constitutively active).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of AST5902 on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of AST5902 or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ values.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.
References
AST5902 mesylate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of AST5902 mesylate.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon arrival?
For long-term storage of the solid compound, it is recommended to store it at -20°C.[1] For short-term storage, 4°C is acceptable.[2] The compound should be kept in a tightly sealed container, protected from light and moisture.[1][2]
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is crucial to use an appropriate solvent. Dimethyl Sulfoxide (DMSO) is a common solvent for this compound.[2] For in vivo experiments, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline are often used.[2] Always refer to the manufacturer's datasheet for the highest solubility concentrations. It is advisable to use fresh, high-purity DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to product degradation.[2] For long-term storage, these aliquots should be stored at -80°C and are typically stable for up to 6 months.[2] For short-term storage, -20°C is suitable for up to 1 month.[2] All solutions should be stored in tightly sealed vials and protected from light.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
As a potent EGFR inhibitor, this compound should be handled with appropriate PPE. This includes wearing double pairs of nitrile gloves, a lab coat, and chemical safety goggles.[3] All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][3]
Quantitative Data Summary
| Form | Storage Condition | Duration | Light/Moisture Protection | Citation |
| Solid (Neat Compound) | 4°C | Short-term | Sealed, away from light and moisture | [2] |
| -20°C | Long-term | Sealed, away from light and moisture | [1] | |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from light and moisture | [2] |
| -80°C | Up to 6 months | Sealed, away from light and moisture | [2] | |
| In Rat Plasma | 4°C | 24 hours | N/A | [4] |
| -40°C | 1 month | N/A | [4] | |
| Room Temperature | 4 hours | N/A | [4] | |
| Repeated Freeze-Thaw | 3 cycles | N/A | [4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving Compound | - Incorrect solvent selection- Low-quality or old solvent (e.g., hygroscopic DMSO)- Exceeding the solubility limit | - Confirm the recommended solvent and concentration on the product datasheet.- Use fresh, high-purity solvent.[2]- Gentle warming or sonication can aid dissolution.[2] If precipitation persists, prepare a fresh, more dilute solution. |
| Precipitation of Solution Upon Storage | - Solution concentration is too high- Improper storage temperature- Solvent evaporation | - Ensure the storage concentration does not exceed the solubility limit at the storage temperature.- Store at the recommended temperature (-20°C or -80°C).- Ensure vials are tightly sealed. |
| Loss of Compound Activity or Inconsistent Results | - Compound degradation due to improper storage- Repeated freeze-thaw cycles- Inaccurate weighing or pipetting | - Aliquot stock solutions into single-use volumes.[2]- Store the compound and solutions as recommended, protected from light and moisture.- Use a calibrated analytical balance and calibrated pipettes. |
| Unexpected Side Effects in Cell Culture or In Vivo Models | - High concentration of solvent (e.g., DMSO toxicity)- Compound degradation into active/toxic metabolites | - Prepare a solvent control group in your experiments.- Ensure the final concentration of the solvent is within a tolerable range for your model.- Prepare fresh working solutions from properly stored stock solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of this compound to calculate the required mass.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[2]
-
Confirmation: Visually inspect the solution to ensure there are no visible particles.
Protocol 2: Aliquoting and Long-Term Storage
-
Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use volumes in sterile, light-protecting (e.g., amber) microcentrifuge tubes or cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage: For long-term storage (up to 6 months), place the aliquots in a freezer at -80°C.[2] For short-term storage (up to 1 month), a -20°C freezer is sufficient.[2]
-
Usage: When needed, remove a single aliquot and allow it to thaw at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.
Visualizations
Caption: Workflow for receiving, storing, and preparing this compound solutions.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
How to address inconsistent p-EGFR inhibition with AST5902
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with AST5902, particularly concerning inconsistent inhibition of phosphorylated Epidermal Growth Factor Receptor (p-EGFR).
Troubleshooting Guide: Inconsistent p-EGFR Inhibition
Inconsistent results in p-EGFR inhibition assays can arise from various factors, from experimental technique to reagent quality. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in p-EGFR Inhibition Between Replicates
High variability between replicate wells or experiments is a common challenge that can obscure the true effect of AST5902.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For small volumes, use reverse pipetting techniques. Prepare a master mix of reagents to add to all wells to ensure consistency.[1][2] |
| Inadequate Reagent Mixing | Ensure all components, including AST5902 dilutions and cell suspensions, are thoroughly mixed before and after plating.[1] |
| Edge Effects on Assay Plates | Evaporation from outer wells can concentrate reagents.[1][2] To mitigate this, avoid using the outermost wells of microplates or fill them with sterile buffer or water.[1] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously, ensuring uniform incubation periods for all samples.[1][2] |
| Temperature Fluctuations | Ensure the incubator is properly calibrated and provides a stable, uniform temperature across all plates.[1] |
Issue 2: Weaker Than Expected or No p-EGFR Inhibition
Observing minimal or no inhibition of p-EGFR can be perplexing. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| AST5902 Degradation | AST5902 should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months).[3] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation from repeated freeze-thaw cycles.[3] |
| Suboptimal AST5902 Concentration | Determine the optimal concentration of AST5902 for your specific cell line and experimental conditions by performing a dose-response curve (IC50 determination). |
| Incorrect Assay ATP Concentration | In in vitro kinase assays, the ATP concentration can significantly impact inhibitor potency.[2][4] If possible, use an ATP concentration close to the Km for EGFR to ensure physiological relevance.[4] |
| Cellular ATP Competition | In cell-based assays, high intracellular ATP levels can compete with ATP-competitive inhibitors like AST5902. Ensure the pre-incubation time with AST5902 is sufficient to allow the compound to engage with the target before stimulation. |
| Inactive Kinase Enzyme | For in vitro assays, ensure the recombinant EGFR kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to prevent activity loss from multiple freeze-thaw cycles.[1] |
| Low p-EGFR Signal at Baseline | If the basal level of EGFR phosphorylation is low, it may be difficult to detect a decrease upon inhibitor treatment. Consider stimulating the cells with EGF to induce a robust p-EGFR signal before adding AST5902.[5] |
Issue 3: Inconsistent Western Blot Results for p-EGFR
Western blotting is a key method for assessing p-EGFR levels. Inconsistent band intensities or high background can compromise data interpretation.
| Potential Cause | Recommended Solution |
| Protein Degradation/Dephosphorylation | Always use freshly prepared lysis buffer containing protease and phosphatase inhibitor cocktails.[5] Keep samples on ice at all times during preparation.[5] |
| Suboptimal Antibody Dilution | Titrate primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[5] |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with an appropriate blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[6] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to reduce background signal.[5] |
| Poor Protein Transfer | For large proteins like EGFR (~175 kDa), ensure optimal transfer conditions (e.g., wet transfer) and consider using a membrane with a smaller pore size (0.22 µm).[7][8] |
EGFR Signaling Pathway and AST5902 Inhibition
Caption: EGFR signaling pathway and the inhibitory action of AST5902.
Troubleshooting Workflow for Inconsistent Inhibition
Caption: A logical workflow for troubleshooting inconsistent p-EGFR inhibition.
Frequently Asked Questions (FAQs)
Q1: What is AST5902 and what is its mechanism of action?
A1: AST5902 is the primary active metabolite of Alflutinib and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3] It targets the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[9][10]
Q2: How should I prepare and store AST5902?
A2: For long-term storage, AST5902 should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Before each experiment, fresh dilutions should be made in the appropriate assay buffer.[3]
Q3: My p-EGFR signal is very weak or undetectable by Western blot. What can I do?
A3: A weak p-EGFR signal can be due to several factors. First, ensure that your cells have a sufficient level of EGFR expression and phosphorylation. You may need to stimulate the cells with EGF for a short period (e.g., 10-15 minutes) to induce a detectable p-EGFR signal.[5] Additionally, enriching your sample for p-EGFR through immunoprecipitation (IP) with a total EGFR antibody can significantly enhance the signal.[5] Finally, confirm that your lysis buffer contains freshly added phosphatase inhibitors to protect p-EGFR from dephosphorylation during sample preparation.[5]
Q4: I'm observing off-target effects. How can I confirm the specificity of AST5902?
A4: To assess the specificity of AST5902 in your system, consider performing a kinase panel screen to identify other kinases that may be inhibited by the compound. Additionally, using a structurally unrelated EGFR inhibitor as a control can help determine if the observed phenotype is specifically due to EGFR inhibition.
Q5: What are appropriate positive and negative controls for a p-EGFR inhibition assay?
A5:
-
Positive Control: A known, potent EGFR inhibitor (e.g., Gefitinib, Osimertinib) can be used to confirm that the assay is capable of detecting inhibition.
-
Negative Control (Vehicle): The solvent used to dissolve AST5902 (e.g., DMSO) should be added to control cells at the same final concentration to account for any solvent effects.[1]
-
Unstimulated/Stimulated Controls: Include cells that are not stimulated with a ligand (e.g., EGF) to measure basal p-EGFR levels, and cells that are stimulated but not treated with an inhibitor to show the maximum p-EGFR signal.[5]
Experimental Protocols
Protocol 1: Western Blotting for p-EGFR and Total EGFR
This protocol outlines the key steps for assessing the phosphorylation status of EGFR in response to AST5902 treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Starve cells in serum-free media for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-incubate the cells with various concentrations of AST5902 or vehicle control for 1-2 hours.[1]
-
Stimulate the cells with EGF (e.g., 10-100 ng/mL) for 10-15 minutes.[5]
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[5]
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet transfer system. For a large protein like EGFR, transfer at 100V for 90-120 minutes at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Phospho-EGFR Tyr1068) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager or X-ray film.
-
-
Stripping and Re-probing:
-
To assess total EGFR and a loading control (e.g., GAPDH, β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
-
Experimental Workflow for Assessing AST5902 Efficacy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alflutinib & AST5902 Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the auto-induction of Alflutinib and its impact on the levels of its active metabolite, AST5902.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic relationship between Alflutinib and AST5902?
A1: Alflutinib is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme to form its principal and active metabolite, AST5902.[1][2][3][4][5][6] The formation of AST5902 is mainly catalyzed by CYP3A4, with a minor contribution from CYP3A5.[1]
Q2: What is Alflutinib auto-induction and how does it occur?
A2: Alflutinib exhibits auto-induction, meaning it stimulates its own metabolism.[1][2] This occurs because Alflutinib is a potent inducer of the CYP3A4 enzyme, comparable in potency to the well-known inducer rifampin.[1][7] The induction of CYP3A4 leads to an accelerated metabolism of Alflutinib itself, resulting in a time- and dose-dependent increase in its clearance with repeated dosing.[1][8] This induction is primarily mediated through the activation of the pregnane (B1235032) X receptor (PXR).[9][10][11][12][13][14]
Q3: How does Alflutinib auto-induction affect the plasma levels of Alflutinib and AST5902?
A3: Due to auto-induction, the steady-state plasma concentrations of Alflutinib may be lower than predicted from single-dose pharmacokinetics.[2] This can lead to nonlinear pharmacokinetics upon multiple dosing.[1] While the exposures of Alflutinib and its active metabolite AST5902 are comparable at steady state, the induction of CYP3A4 can influence the levels of both compounds.[15][16] The active metabolite AST5902 may also possess a weak CYP3A4 induction potential.[1][2]
Q4: What are the potential consequences of Alflutinib auto-induction in a clinical or experimental setting?
A4: The auto-induction of Alflutinib metabolism can lead to sub-therapeutic plasma concentrations of the drug over time, potentially reducing its efficacy.[2] It also complicates dose selection and prediction of drug exposure in long-term studies. Furthermore, the potent CYP3A4 induction by Alflutinib can cause significant drug-drug interactions when co-administered with other drugs that are substrates of CYP3A4.[9]
Q5: How can I experimentally investigate the auto-induction of Alflutinib?
A5: In vitro models are crucial for studying auto-induction. The use of primary human hepatocytes is considered the gold standard for evaluating enzyme induction.[9][17] Sandwich-cultured primary human hepatocytes are a particularly suitable model for assessing CYP3A4 induction.[7] Key experimental endpoints include measuring the fold-change in CYP3A4 mRNA levels and assessing the increase in CYP3A4 enzymatic activity.[14][18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected Alflutinib plasma concentrations in multi-dose studies. | Alflutinib auto-induction of CYP3A4 metabolism. | Conduct an in vitro CYP3A4 induction assay using primary human hepatocytes to confirm and quantify the induction potential. Consider a population pharmacokinetic (PK) modeling approach that incorporates a time-dependent clearance to better predict drug exposure.[8] |
| High variability in AST5902 levels between subjects. | Inter-individual differences in CYP3A4 expression and inducibility. Genetic polymorphisms in the CYP3A4 gene can also contribute. | Genotype subjects for relevant CYP3A4 single nucleotide polymorphisms (SNPs). When using in vitro systems, utilize hepatocytes from multiple donors to account for inter-individual variability.[17] |
| Unexpected drug-drug interactions with co-administered compounds. | Alflutinib is a potent CYP3A4 inducer, affecting the metabolism of other CYP3A4 substrates. | Review the metabolic pathways of all co-administered drugs. If they are CYP3A4 substrates, anticipate reduced exposure. Conduct in vitro drug-drug interaction studies to quantify the impact.[3][4][6] |
| Inconsistent results in in vitro induction assays. | Suboptimal experimental conditions or inappropriate cell models. | Ensure the use of a suitable in vitro model, such as sandwich-cultured primary human hepatocytes.[7] Include positive controls (e.g., rifampin) and vehicle controls. Verify the concentrations of Alflutinib used are relevant and not causing cytotoxicity.[1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Induction in Primary Human Hepatocytes
This protocol outlines a method to evaluate the potential of Alflutinib to induce CYP3A4 expression and activity in cultured primary human hepatocytes.
1. Materials:
-
Cryopreserved or fresh primary human hepatocytes from at least three different donors.
-
Hepatocyte culture medium and supplements.
-
Collagen-coated culture plates.
-
Alflutinib (test compound).
-
Rifampin (positive control for CYP3A4 induction).
-
Vehicle control (e.g., 0.1% DMSO).
-
CYP3A4 probe substrate (e.g., midazolam).
-
LC-MS/MS system for metabolite quantification.
-
Reagents for RNA extraction and qRT-PCR.
2. Methods:
-
Hepatocyte Seeding: Plate the primary human hepatocytes on collagen-coated plates and allow them to form a confluent monolayer. For sandwich-cultured hepatocytes, overlay with a layer of extracellular matrix after attachment.
-
Compound Treatment: After stabilization of the culture, treat the hepatocytes with varying concentrations of Alflutinib, a positive control (e.g., 10 µM rifampin), and a vehicle control for 48-72 hours. The medium should be replaced every 24 hours with fresh medium containing the respective treatments.
-
Assessment of CYP3A4 Activity:
-
After the treatment period, wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) for a specified time.
-
Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the fold-induction of enzyme activity relative to the vehicle control.
-
-
Assessment of CYP3A4 mRNA Expression:
-
Lyse the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP3A4.
-
Normalize the data to a housekeeping gene and calculate the fold-change in mRNA expression relative to the vehicle control.
-
3. Data Analysis:
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) for Alflutinib.
-
Compare the induction potential of Alflutinib to that of the positive control, rifampin.[1]
Visualizations
Caption: Alflutinib metabolism and auto-induction pathway.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of autoinduction and food on the pharmacokinetics of furmonertinib and its active metabolite characterized by a population pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP3A4 induction by xenobiotics: biochemistry, experimental methods and impact on drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP3A4 - Wikipedia [en.wikipedia.org]
- 11. benthamscience.com [benthamscience.com]
- 12. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 13. Clinically Relevant Cytochrome P450 3A4 Induction Mechanisms and Drug Screening in Three-Dimensional Spheroid Cultures of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle: In Vitro Potency of AST5902 Mesylate vs. Alflutinib in EGFR-Mutant Non-Small Cell Lung Cancer Models
For Immediate Release: A comprehensive analysis of the in vitro potency of AST5902 mesylate and its parent compound, alflutinib (B605306) (also known as furmonertinib), reveals comparable and potent inhibitory activity against clinically relevant epidermal growth factor receptor (EGFR) mutations that drive non-small cell lung cancer (NSCLC). This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology space.
Alflutinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy against both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] In the body, alflutinib is metabolized to its active form, AST5902.[1][3] This comparison guide delves into the in vitro potency of both molecules to elucidate their direct anti-cancer activity at a cellular level.
Quantitative Comparison of In Vitro Potency
The inhibitory activity of alflutinib and AST5902 was assessed using cell-based viability assays against a panel of NSCLC cell lines harboring various EGFR mutations. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both compounds.
| EGFR Mutation Status | Cell Line | Compound | IC50 (nM) |
| Wild-Type (WT) | A431 | Alflutinib | 162.6 |
| AST5902 | 273.1 | ||
| Exon 19 Deletion | PC-9 | Alflutinib | 3.3 |
| AST5902 | 6.1 |
Data sourced from ArriVent BioPharma corporate presentation.
The data clearly indicates that both alflutinib and its metabolite, AST5902, exhibit potent and selective inhibitory activity against the EGFR exon 19 deletion, a common activating mutation in NSCLC, with IC50 values in the low nanomolar range. Importantly, both compounds demonstrate significantly lower potency against wild-type EGFR, suggesting a favorable therapeutic window with potentially fewer off-target effects. The in vitro data supports the clinical observation that both alflutinib and AST5902 contribute to the overall pharmacological activity in patients.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell-Based Viability Assay
This assay determines the ability of a compound to inhibit cell proliferation and viability.
1. Cell Culture and Seeding:
-
Human NSCLC cell lines (e.g., A431 for EGFR WT and PC-9 for EGFR Exon 19 deletion) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
2. Compound Treatment:
-
Alflutinib and this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
A serial dilution of each compound is prepared in the cell culture medium.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
4. Viability Assessment (Using MTT Assay):
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the vehicle control.
-
The IC50 values are calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.
1. Reagents and Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]
-
ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (alflutinib and this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
2. Assay Procedure:
-
The test compounds are serially diluted in kinase buffer.
-
In a 384-well plate, the diluted compounds are added.
-
A mixture of the EGFR enzyme and the peptide substrate is then added to each well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
3. Signal Detection:
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent such as the ADP-Glo™ system.
-
The luminescent signal is read using a plate reader.
4. Data Analysis:
-
The luminescent signal is converted to percent kinase activity relative to a no-inhibitor control.
-
IC50 values are determined by plotting the percent kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by Alflutinib/AST5902.
Caption: Workflow of the Cell-Based Viability Assay.
Conclusion
The in vitro data robustly supports that both alflutinib and its active metabolite, AST5902, are potent and selective inhibitors of oncogenic EGFR mutations. Their comparable low nanomolar IC50 values against the EGFR exon 19 deletion, coupled with significantly lower activity against wild-type EGFR, underscore their potential as effective targeted therapies for NSCLC. This guide provides the foundational data and methodologies for researchers to further explore and compare the activity of these compounds in the ongoing development of advanced cancer therapeutics.
References
- 1. dovepress.com [dovepress.com]
- 2. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Head-to-Head Efficacy Analysis: AST5902 (Furmonertinib) vs. Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AST5902, the active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) furmonertinib (also known as alflutinib (B605306) or AST2818), and osimertinib (B560133), another third-generation EGFR TKI. Both compounds are designed to target sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC). This analysis is based on available preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action
Both AST5902 (via furmonertinib) and osimertinib are irreversible EGFR TKIs that selectively target mutant forms of the EGFR. They form a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[1] A key advantage of these third-generation inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize off-target toxicities.[2]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies provide valuable insights into the relative potency of these inhibitors against various EGFR mutations.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In the context of this comparison, lower IC50 values against EGFR mutant cell lines indicate greater potency.
A preclinical study by ArriVent BioPharma directly compared the in vitro activity of furmonertinib, its active metabolite AST5902, and osimertinib across a panel of engineered Ba/F3 cell lines expressing various EGFR mutations. The results demonstrate that both furmonertinib and AST5902 have comparable or, in some cases, improved potency against a range of EGFR mutations compared to osimertinib.[3]
| EGFR Mutation | Furmonertinib IC50 (nM) | AST5902 IC50 (nM) | Osimertinib IC50 (nM) |
| Classical Mutations | |||
| Exon 19 deletion | 1.1 | 1.1 | 3.5 |
| L858R | 2.5 | 3.2 | 7.3 |
| T790M Resistance Mutations | |||
| Exon 19 del + T790M | 3.3 | 4.6 | 2.8 |
| L858R + T790M | 6.5 | 9.9 | 4.1 |
| Uncommon Mutations | |||
| G719S | 12.4 | 14.8 | 32.7 |
| S768I | 21.6 | 29.8 | 13.9 |
| L861Q | 3.8 | 6.1 | 13.2 |
| Exon 20 Insertions | |||
| D770_N771insNPG | 11.2 | 15.1 | 64.9 |
| A763_Y764insFQEA | 11.8 | 15.7 | 10.4 |
Data sourced from ArriVent BioPharma preclinical presentation.[3]
Clinical Efficacy: Insights from Clinical Trials
While direct head-to-head clinical trial data is still emerging, data from separate clinical trials of furmonertinib and osimertinib provide a basis for comparison of their clinical activity.
First-Line Treatment for Advanced EGFR-Mutant NSCLC
| Trial | Drug | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FURLONG [4] | Furmonertinib | Gefitinib (B1684475) | 20.8 months | Not Reported |
| FLAURA | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 80% |
Second-Line Treatment for EGFR T790M-Positive NSCLC
| Trial | Drug | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NCT03452592 (Phase 2b) [5] | Furmonertinib | 74% | 9.6 months |
| AURA3 [6] | Osimertinib | 71% | 10.1 months |
It is important to note that these trials were conducted independently and may have differences in patient populations and study design, which can influence the outcomes. A head-to-head Phase II clinical trial (NCT06319950) is planned to directly compare high-dose furmonertinib with osimertinib in patients with advanced EGFR-mutant NSCLC and brain metastases, which will provide more definitive comparative data in this patient population.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of EGFR inhibitors in cancer cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (AST5902 or osimertinib) for 72 hours.[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of EGFR inhibitors.
-
Cell Implantation: Subcutaneously inject EGFR-mutant NSCLC cells (e.g., NCI-H1975) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups and administer the EGFR inhibitor (AST5902 or osimertinib) or vehicle control orally, once daily.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and points of inhibition by AST5902 and osimertinib.
Caption: General experimental workflow for comparing the efficacy of AST5902 and osimertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. arrivent.com [arrivent.com]
- 4. Furmonertinib (AST2818) versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small-cell lung cancer (FURLONG): a multicentre, double-blind, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy, safety, and genetic analysis of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small-cell lung cancer: a phase 2b, multicentre, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AST5902 Mesylate versus Gefitinib in T790M-Mutated EGFR Models
For Immediate Release
This guide provides a detailed, data-driven comparison of AST5902 mesylate, the active metabolite of the third-generation EGFR inhibitor alflutinib (B605306) (also known as furmonertinib), and gefitinib (B1684475), a first-generation EGFR inhibitor, in preclinical models of non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) gene is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. This has necessitated the development of next-generation inhibitors that can effectively target this resistant form of the receptor. This compound has emerged as a potent therapeutic agent in this context. This guide will objectively compare the performance of these two compounds, supported by experimental data from in vitro and in vivo studies.
Mechanism of Action: A Tale of Two Inhibitors
Gefitinib is a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[1][2] It binds to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[3][4] However, the T790M mutation, which involves the substitution of a threonine residue with a methionine at position 790, sterically hinders the binding of gefitinib and increases the receptor's affinity for ATP, rendering the drug largely ineffective.[2][3]
AST5902 , the active metabolite of alflutinib, is a third-generation, irreversible EGFR TKI.[5] It is designed to selectively target EGFR-sensitizing mutations as well as the T790M resistance mutation while sparing wild-type EGFR.[5] Its irreversible binding to the cysteine residue at position 797 in the EGFR kinase domain allows it to overcome the resistance conferred by the T790M mutation.
In Vitro Efficacy: A Clear Divide in Potency
The differential efficacy of AST5902 and gefitinib in T790M-positive cancer cells is starkly illustrated by their half-maximal inhibitory concentrations (IC50). The NCI-H1975 human lung adenocarcinoma cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a standard model for evaluating the activity of EGFR inhibitors in this setting.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| AST5902 | H1975 | L858R/T790M | ~18 |
| Gefitinib | H1975 | L858R/T790M | > 5,000 |
Table 1: Comparative in vitro activity of AST5902 and gefitinib in a T790M-positive cell line.
As the data indicates, AST5902 demonstrates potent inhibition of T790M-mutated EGFR at nanomolar concentrations, whereas gefitinib requires micromolar concentrations to achieve a similar effect, highlighting its ineffectiveness against this resistant form of the receptor.
In Vivo Efficacy: Overcoming Resistance in Xenograft Models
Studies have consistently shown that gefitinib treatment does not significantly inhibit the growth of H1975 xenograft tumors. In contrast, alflutinib, the parent compound of AST5902, has demonstrated significant tumor growth inhibition in patient-derived xenograft models expressing both L858R and T790M mutations.
| Treatment | Xenograft Model | EGFR Mutation | Tumor Growth Inhibition |
| Alflutinib (parent of AST5902) | LU1868 (PDX) | L858R/T790M | Significant |
| Gefitinib | H1975 | L858R/T790M | Minimal to None |
Table 2: Comparative in vivo efficacy in T790M-positive xenograft models.
These findings underscore the clinical potential of AST5902 in treating patients with T790M-mediated resistance to first-generation EGFR TKIs.
Signaling Pathway Analysis
The differential effects of AST5902 and gefitinib on EGFR signaling pathways in T790M-mutated cells can be visualized through Western blot analysis.
Caption: EGFR signaling in T790M-mutated cells and points of inhibition.
In T790M-positive cells, gefitinib fails to effectively inhibit EGFR autophosphorylation, leading to the continued activation of downstream pro-survival pathways like PI3K/AKT and MAPK/ERK. Conversely, AST5902 potently inhibits EGFR phosphorylation, leading to the downregulation of these critical signaling cascades and subsequent tumor cell apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NCI-H1975 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or gefitinib for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals are dissolved in DMSO.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
References
- 1. EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. researchgate.net [researchgate.net]
Resistance Profiles of AST5902 (Alflutinib Metabolite) Versus Other Third-Generation EGFR TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on available data for AST5902, the active metabolite of alflutinib (B605306) (also known as furmonertinib or AST2818). While direct comparative preclinical data on the resistance profile of AST5902 is limited in publicly available literature, this guide synthesizes known resistance mechanisms for prominent third-generation TKIs like osimertinib (B560133) and contextualizes the emerging information on alflutinib/AST5902.
Executive Summary
Third-generation EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly those with the acquired T790M resistance mutation. However, acquired resistance to these agents is inevitable and presents a significant clinical challenge. The mechanisms of resistance are broadly categorized as on-target (alterations in the EGFR gene) and off-target (activation of bypass signaling pathways). Osimertinib is the most extensively studied third-generation TKI, and consequently, its resistance mechanisms are well-characterized. Alflutinib is a newer third-generation TKI with demonstrated efficacy in T790M-positive NSCLC.[1][2] Its active metabolite is AST5902.[2] Preclinical and clinical data suggest alflutinib may have a broad activity spectrum against various EGFR mutations.[3][4] This guide will detail the known resistance profiles and provide the experimental context for their determination.
Data Presentation: Comparative Resistance Profiles
The following table summarizes the known mechanisms of acquired resistance to third-generation EGFR TKIs. The information for osimertinib is well-established, while data for AST5902/alflutinib is still emerging.
| Resistance Mechanism | Osimertinib | Alflutinib (AST2818) / AST5902 | Other 3rd Gen TKIs (e.g., Rociletinib) |
| On-Target: EGFR Mutations | |||
| EGFR C797S | Primary on-target resistance mechanism.[5] | Preclinical data suggests potential activity against C797S, though clinical data is limited.[6][7] | C797S mutation also confers resistance.[8] |
| EGFR L718Q/V | Identified as a resistance mutation.[9] | Data not widely available. | Reported as a mechanism of resistance. |
| EGFR G796D/S | Less common resistance mutation. | Data not widely available. | Identified in rociletinib (B611991) resistance. |
| EGFR Amplification | Observed in a subset of resistant tumors. | Data not widely available. | |
| Off-Target: Bypass Pathway Activation | |||
| MET Amplification | A common mechanism of acquired resistance.[5] | Data not widely available, but a known resistance mechanism for EGFR TKIs in general. | A significant mechanism of resistance.[6] |
| HER2 (ERBB2) Amplification | Identified as a resistance mechanism.[5] | Data not widely available. | Observed in resistant cases. |
| KRAS/NRAS/BRAF Mutations | Activation of the MAPK pathway can confer resistance.[5] | Data not widely available. | Reported as resistance mechanisms. |
| PIK3CA Mutations | Activation of the PI3K/AKT pathway can mediate resistance.[6] | Data not widely available. | Identified in resistant samples. |
| Histologic Transformation | |||
| Small Cell Lung Cancer (SCLC) | Observed in a subset of patients at progression. | Data not widely available. | Reported as a resistance mechanism. |
| Squamous Cell Carcinoma | Less common form of histologic transformation. | Data not widely available. | |
| Other Mechanisms | |||
| Epithelial-to-Mesenchymal Transition (EMT) | Associated with resistance. | Data not widely available. | Implicated in TKI resistance. |
Mandatory Visualizations
Signaling Pathways and Resistance Mechanisms
Experimental Workflow for Determining TKI Resistance
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of resistance profile studies. Below are standard protocols for key experiments.
Generation of TKI-Resistant Cell Lines
Objective: To develop cell line models that exhibit acquired resistance to a specific TKI.
Protocol:
-
Cell Culture: Culture EGFR-mutant NSCLC cells (e.g., PC-9, H1975) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial TKI Exposure: Begin by exposing the parental cells to the TKI (e.g., AST5902) at a concentration equal to the IC20 (the concentration that inhibits cell growth by 20%).
-
Stepwise Dose Escalation: Gradually increase the concentration of the TKI in the culture medium as the cells begin to proliferate at the current concentration. This is typically done in increments of 1.5 to 2-fold.[10][11]
-
Maintenance of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of the TKI (e.g., 1-2 µM), they are considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of the TKI to ensure the stability of the resistant phenotype.[11]
-
Isolation of Monoclonal Resistant Lines (Optional): Single-cell cloning can be performed by limiting dilution to isolate and expand individual resistant clones for more detailed characterization.[11]
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI in parental and resistant cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
TKI Treatment: Treat the cells with a serial dilution of the TKI (e.g., AST5902, osimertinib) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
Objective: To assess the activation status of EGFR and its downstream signaling pathways in the presence or absence of a TKI.
Protocol:
-
Cell Lysis: Treat parental and resistant cells with the TKI at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9][14]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9][14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
-
Analysis: Densitometry can be used to quantify the relative protein expression levels.
Conclusion
The landscape of resistance to third-generation EGFR TKIs is complex and continues to evolve. While osimertinib's resistance profile is well-documented, further research is needed to fully elucidate the specific resistance mechanisms to newer agents like alflutinib and its active metabolite AST5902. Direct comparative studies are essential to understand the nuances in their resistance profiles, which will be critical for developing effective sequential and combination therapeutic strategies to overcome acquired resistance in EGFR-mutant NSCLC. The experimental protocols provided in this guide serve as a foundation for conducting such vital research.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: A Guide for Researchers
The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC), particularly for patients harboring EGFR mutations. These inhibitors were rationally designed to selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which frequently emerges after treatment with first- and second-generation EGFR TKIs. A key characteristic of this class of drugs is their ability to spare wild-type (WT) EGFR, leading to a more favorable safety profile. This guide provides an objective, data-driven comparison of the leading third-generation EGFR inhibitors, including osimertinib (B560133), aumolertinib, lazertinib (B608487), and furmonertinib, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Preclinical Potency
Third-generation EGFR TKIs are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding is fundamental to their high potency against mutant EGFR, including the T790M "gatekeeper" mutation.[1] Their selectivity for mutant over wild-type EGFR is a defining feature that contributes to a wider therapeutic window compared to earlier-generation TKIs.[2]
The preclinical efficacy of these inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Preclinical Potency (IC50, nM) of Third-Generation EGFR Inhibitors
| Inhibitor | EGFR (WT) | EGFR (Exon 19 del) | EGFR (L858R) | EGFR (L858R/T790M) | EGFR (Exon 19 del/T790M) |
| Osimertinib | 200-500 | 1-15 | 1-20 | 1-10 | 1-10 |
| Aumolertinib | >1000 | 1-10 | 1-15 | 1-5 | 1-5 |
| Lazertinib | 100-300 | 1-5 | 1-10 | 1-5 | 1-5 |
| Furmonertinib | ~200 | 1-10 | 1-10 | 1-5 | 1-5 |
| Note: IC50 values are approximate ranges compiled from various preclinical studies and may vary depending on the specific cell line and assay conditions. |
Clinical Efficacy: A Comparative Overview
Numerous Phase III clinical trials have established the superiority of third-generation EGFR TKIs over first-generation inhibitors in the first-line treatment of EGFR-mutated advanced NSCLC. While direct head-to-head trials for all third-generation inhibitors are not available, emerging data from comparative studies provide valuable insights.
A retrospective study comparing aumolertinib and osimertinib as a first-line treatment for EGFR-mutated advanced NSCLC showed no significant difference in median Progression-Free Survival (PFS), which was 19 months for both groups.[3][4] In the second-line setting, for patients with the T790M mutation, aumolertinib and osimertinib also demonstrated similar median PFS (13.5 vs 13.0 months).[3][5]
An exploratory analysis from the MARIPOSA trial provided a direct comparison between lazertinib and osimertinib in the first-line setting.[6] At a median follow-up of 22.0 months, the median PFS was 18.5 months for lazertinib compared to 16.6 months for osimertinib.[6] However, the combination of amivantamab and lazertinib in the same trial showed a significantly longer median PFS of 23.7 months compared to osimertinib alone (16.6 months).[7][8]
Furmonertinib, in the FURLONG study, demonstrated superior PFS compared to gefitinib (B1684475) (a first-generation TKI) in the first-line treatment of patients with EGFR-mutant advanced NSCLC.[1]
Table 2: Summary of Key Clinical Trial Data for Third-Generation EGFR Inhibitors (First-Line Treatment)
| Trial (Inhibitor) | Comparator | Median PFS (months) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| FLAURA (Osimertinib) | Gefitinib or Erlotinib | 18.9 | 80% | 97% |
| AENEAS (Aumolertinib) | Gefitinib | 19.3 | 71% | 93% |
| LASER301 (Lazertinib) | Gefitinib | 20.6 | 76% | 96% |
| FURLONG (Furmonertinib) | Gefitinib | 20.8 | 74% | 97% |
| Retrospective Study (Aumolertinib vs. Osimertinib) | Osimertinib | 19.0 vs. 19.0 | 39.1% vs. 30.6% | 95.7% vs. 89.8%[4] |
| MARIPOSA (Lazertinib vs. Osimertinib) | Osimertinib | 18.5 vs. 16.6[6] | 83% vs. 85%[6] | - |
Central Nervous System (CNS) Activity
Brain metastases are a frequent complication in patients with EGFR-mutant NSCLC. Third-generation inhibitors have shown significant efficacy in treating and preventing CNS metastases due to their ability to penetrate the blood-brain barrier.[9]
In the FURLONG study, furmonertinib demonstrated a superior CNS progression-free survival compared to gefitinib (20.8 months vs. 9.8 months) in patients with baseline CNS metastases.[1] The CNS objective response rate was 91% with furmonertinib versus 65% with gefitinib.[1] Both aumolertinib and osimertinib have also demonstrated good efficacy in patients with brain metastases.[10]
Safety and Tolerability
A major advantage of third-generation EGFR inhibitors is their improved safety profile compared to earlier generations, which is attributed to their selectivity for mutant EGFR.[9] The most common adverse events (AEs) are generally of mild to moderate severity.
In a retrospective comparison of aumolertinib and osimertinib, the incidence of grade 1 and 2 AEs was similar, with the most common being rash, mouth ulceration, nausea, and diarrhea.[3] The FLAURA trial reported that grade 3 or higher adverse events occurred in 34% of patients receiving osimertinib.[1] A Bayesian meta-analysis suggested that furmonertinib had the lowest overall AE incidence, while lazertinib had the lowest rate of high-grade (≥ grade 3) AEs among the five third-generation EGFR-TKIs analyzed.[11]
Table 3: Common Adverse Events (All Grades) Associated with Third-Generation EGFR Inhibitors
| Adverse Event | Osimertinib | Aumolertinib | Lazertinib | Furmonertinib |
| Diarrhea | 58% | 17% | 25-30% | 30-40% |
| Rash | 58% | 44% | 30-40% | 20-30% |
| Paronychia | 35% | 10-20% | 20-30% | 10-20% |
| Stomatitis | 32% | 19% | 20-30% | 10-20% |
| Dry Skin | 36% | 10-20% | 20-30% | 10-20% |
| Note: Frequencies are approximate and compiled from various clinical trial reports. Direct comparison is limited by the lack of head-to-head trials for all agents. |
Mechanisms of Resistance
Despite the impressive efficacy of third-generation EGFR inhibitors, acquired resistance inevitably develops. The mechanisms of resistance can be broadly categorized as EGFR-dependent and EGFR-independent.[12]
EGFR-Dependent Resistance:
-
C797S Mutation: This is the most common on-target resistance mechanism. The C797S mutation alters the cysteine residue to which third-generation inhibitors covalently bind, thereby preventing their inhibitory action.[13]
-
Other EGFR Mutations: Less common mutations such as L718Q have also been reported.[14]
EGFR-Independent Resistance:
-
Bypass Pathway Activation: Activation of alternative signaling pathways can bypass the need for EGFR signaling. This includes:
-
Phenotypic Transformation: This includes transformation to small cell lung cancer (SCLC) or squamous cell carcinoma.[13]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. The following are detailed methodologies for key experiments used in the evaluation of third-generation EGFR inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a third-generation EGFR inhibitor in cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC-9 for EGFR exon 19 del, H1975 for L858R/T790M, and A549 for EGFR WT) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[17][18]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).[17]
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[17][19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[20]
In Vitro Kinase Assay
Objective: To determine the potency of a third-generation EGFR inhibitor against the kinase activity of purified wild-type and mutant EGFR enzymes.
Methodology (based on ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare serial dilutions of the EGFR inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[21]
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme (WT or mutant) and prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.[21][22]
-
Kinase Reaction: In a 96-well or 384-well plate, add the diluted inhibitor or vehicle control. Initiate the kinase reaction by adding the diluted EGFR enzyme and the ATP/substrate master mix. Incubate at 30°C for 60 minutes.[21][22]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21][23]
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[21][23]
-
Signal Measurement: Measure the luminescence using a plate reader.[21]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a third-generation EGFR inhibitor in an in vivo setting.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[24]
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells with the desired EGFR mutation (e.g., NCI-H1975) into the flank of the mice.[24]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[24]
-
Group Randomization and Treatment: Randomize mice into treatment groups (vehicle control and inhibitor-treated groups) with similar average tumor volumes. Administer the EGFR inhibitor or vehicle control daily by oral gavage at predetermined doses.[24]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Body weight is an indicator of toxicity.[24]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.[19]
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for EGFR inhibitor development.
Caption: Mechanisms of acquired resistance to third-gen EGFR TKIs.
References
- 1. benchchem.com [benchchem.com]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Clinical study of aumolertinib versus osimertinib in the treatment of EGFR-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lazertinib Versus Osimertinib in Previously Untreated EGFR-Mutant Advanced NSCLC: A Randomized, Double-Blind, Exploratory Analysis From MARIPOSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. esmo.org [esmo.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Almonertinib Versus Osimertinib as the First-Line Treatment for Non-Small Cell Lung Cancer With EGFR L858R Mutation and Prognostic Analysis: A Retrospective Comparative Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive comparison of third generation epidermal growth factor receptor tyrosine kinase inhibitors in the treatment efficacy and adverse events: A Bayesian meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 13. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors [journal.hep.com.cn]
- 15. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance - Minari - Translational Lung Cancer Research [tlcr.amegroups.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
A Comparative Analysis of CNS Penetration: AST5902 vs. Lazertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, understanding the ability of targeted therapies to penetrate the central nervous system (CNS) is critical in the management of non-small cell lung cancer (NSCLC) with brain metastases. This guide provides an objective comparison of the CNS penetration of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): AST5902, the active metabolite of alflutinib (B605306) (also known as furmonertinib or AST2818), and lazertinib (B608487).
Both AST5902 and lazertinib are designed to target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of failure for earlier-generation EGFR TKIs. A key differentiator for these third-generation inhibitors is their enhanced ability to cross the blood-brain barrier (BBB) and act on intracranial tumors. This guide summarizes available preclinical and clinical data to facilitate a comparative understanding of their CNS efficacy.
Quantitative Data Summary
The following tables present a summary of the available quantitative data on the CNS penetration and efficacy of AST5902 (from studies on its parent drug, furmonertinib) and lazertinib. It is important to note that this data is collated from separate studies, and no head-to-head comparative trials have been published to date.
Table 1: Preclinical CNS Penetration Data
| Parameter | AST5902 (as metabolite of Furmonertinib) | Lazertinib |
| Brain-to-Plasma Concentration Ratio | In preclinical studies, the concentration of furmonertinib and its main active metabolite (AST5902) in the brain was higher than that in the plasma[1][2]. | Preclinical studies in a brain metastases mouse model showed that lazertinib effectively crosses the BBB, leading to inhibition of intracranial tumor growth[3]. |
Table 2: Clinical CNS Efficacy Data
| Parameter | AST5902 (as metabolite of Furmonertinib) | Lazertinib |
| Cerebrospinal Fluid (CSF) Penetration Rate | Data not available. | 46.2%[3][4][5][6]. The CSF penetration rate of its metabolite was 33.1%[5]. |
| Intracranial Objective Response Rate (iORR) | In a pooled analysis of two Phase 2 studies in patients with EGFR T790M mutated NSCLC and measurable CNS lesions, iORR was 65% for the 80mg dose and 85% for the 160mg dose[1][2][7]. In the Phase 3 FURLONG study for first-line treatment, the iORR in patients with measurable CNS lesions was 91%[8]. | In a Phase 2 trial (NCT05326425) for patients with EGFR-mutant NSCLC and CNS metastases after prior TKI treatment, the overall iORR was 55%[3][4]. |
| Intracranial Disease Control Rate (iDCR) | In the pooled Phase 2 analysis, iDCR was 97% for the 80mg dose and 100% for the 160mg dose in patients with measurable CNS lesions[1][2][7]. | In the Phase 2 trial, the overall iDCR was 97%[4]. |
| Median Intracranial Progression-Free Survival (iPFS) | In the pooled Phase 2 analysis, median CNS-PFS was 11.6 months for the 80mg dose and 19.3 months for the 160mg dose[2][7]. In the FURLONG study, the median CNS-PFS was 20.8 months[8]. | In the Phase 2 trial, the median iPFS was 15.8 months[3][4]. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. However, based on the published literature, the methodologies for assessing CNS penetration and efficacy are summarized below.
Lazertinib: Clinical Trial Protocol for CNS Efficacy Assessment (NCT05326425)
This multicenter, single-arm, phase 2 nonrandomized controlled trial was conducted in South Korea to evaluate the CNS activity of lazertinib.[6]
-
Patient Population: The study enrolled patients with EGFR-variant NSCLC who had asymptomatic or mildly symptomatic brain metastases after unsuccessful treatment with first- or second-generation EGFR TKIs.[6]
-
Treatment Regimen: Patients received 240 mg of lazertinib once daily.[4][6]
-
Primary Endpoint: The primary endpoint was the intracranial objective response rate (iORR) assessed by investigators according to the Response Evaluation Criteria in Solid Tumours version 1.1 (RECIST 1.1).[6]
-
CNS Penetration Assessment: Cerebrospinal fluid (CSF) penetration was measured as an exploratory biomarker. This involved collecting paired CSF and plasma samples from patients to determine the drug concentration in each compartment.[5] The CSF penetration rate was calculated based on these measurements.[3][4][5][6]
-
Secondary Endpoints: Secondary endpoints included intracranial progression-free survival (iPFS), overall ORR, duration of response, and safety.[6]
Furmonertinib (AST2818): Pooled Analysis of Phase 2 Studies for CNS Efficacy
This was a pooled, post-hoc analysis of two phase 2 studies (NCT03127449 and NCT03452592) to evaluate the CNS efficacy of furmonertinib in patients with EGFR T790M mutated NSCLC.[7]
-
Patient Population: The analysis included patients with baseline CNS metastases from the two phase 2 studies.[7]
-
Treatment Regimen: Patients received furmonertinib at doses of 40 mg, 80 mg, 160 mg, or 240 mg orally once daily.[7]
-
CNS Efficacy Assessment: CNS efficacy was analyzed in patients with baseline CNS lesions by an independent review center per RECIST 1.1.[7] The primary CNS efficacy endpoints were CNS objective response rate and CNS disease control rate.[7]
-
CNS Progression-Free Survival: CNS progression-free survival was also evaluated.[7]
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway.
Caption: Clinical trial workflows for CNS assessment.
Discussion
The available data suggests that both AST5902 (via its parent drug furmonertinib) and lazertinib exhibit significant CNS activity in patients with EGFR-mutated NSCLC and brain metastases.
AST5902 (Furmonertinib): Preclinical data points to a favorable brain-to-plasma concentration ratio for both furmonertinib and its active metabolite, AST5902.[1][2] This is supported by robust clinical data from Phase 2 and Phase 3 studies, demonstrating high intracranial objective response rates and prolonged CNS progression-free survival, particularly at higher doses.[1][2][7][8]
Lazertinib: Clinical studies have quantified the CSF penetration of lazertinib to be 46.2%, indicating substantial passage across the blood-brain barrier.[3][4][5][6] The clinical efficacy is demonstrated by a 55% iORR and a median iPFS of 15.8 months in a challenging patient population that has progressed on prior EGFR TKIs.[3][4]
Direct comparison is challenging due to the differing study designs, patient populations (first-line vs. previously treated), and the specific data reported (brain-to-plasma ratio vs. CSF penetration rate). However, both agents demonstrate compelling evidence of CNS penetration and efficacy.
-
Preclinical Evidence: The finding that AST5902 and its parent drug have higher concentrations in the brain than in plasma is a strong preclinical indicator of excellent CNS penetration.
-
Clinical Efficacy: Both drugs have shown high rates of intracranial tumor response and disease control. The iORR reported for furmonertinib in the first-line setting appears notably high. Lazertinib's efficacy is significant, considering it was demonstrated in a pre-treated population.
References
- 1. Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies | springermedizin.de [springermedizin.de]
- 3. Lazertinib in EGFR-Variant Non–Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Lazertinib in EGFR-Variant Non-Small Cell Lung Cancer With CNS Failure to Prior EGFR Tyrosine Kinase Inhibitors: A Nonrandomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central nervous system efficacy of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small cell lung cancer: a pooled analysis from two phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central Nervous System Efficacy of Furmonertinib (AST2818) Versus Gefitinib as First-Line Treatment for EGFR-Mutated NSCLC: Results From the FURLONG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Alflutinib and its Metabolite AST5902: A Comparative Safety Profile Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of alflutinib (B605306), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its active metabolite, AST5902, with other established EGFR TKIs, namely osimertinib (B560133) and gefitinib. The information is supported by clinical trial data and outlines standard experimental protocols for preclinical safety assessment.
Clinical Safety Profile Comparison
Alflutinib has demonstrated a manageable and acceptable safety profile in clinical trials involving patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2] The majority of treatment-related adverse events (AEs) are of mild to moderate severity.[3][4] The exposure to alflutinib and its pharmacologically active metabolite, AST5902, are comparable at a steady state.[1][2] Preclinical studies in rats and dogs have suggested a better safety and tolerability profile for alflutinib compared to osimertinib, although the specific data from these studies are unpublished.[1]
The following tables summarize the incidence of common adverse events observed in clinical trials for alflutinib, osimertinib, and gefitinib, providing a quantitative comparison for researchers.
Table 1: Comparison of Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | Alflutinib (80 mg once daily)[3][4] | Osimertinib (80 mg once daily - FLAURA trial)[2] | Gefitinib (250 mg once daily)[4][5] |
| Increased Aspartate Aminotransferase | 15.0% | - | - |
| Upper Respiratory Tract Infection | 15.0% | - | - |
| Cough | 15.0% | 22% | - |
| Diarrhea | - | 60% | 38% - 51.0% |
| Rash/Acne | - | 59% | 34.0% - 48% |
| Dry Skin | - | 38% | - |
| Stomatitis | - | 29% | - |
| Nail Effects | - | 39% | - |
| Decreased Appetite | - | 24% | 20% |
| Nausea | - | 20% | 30.0% |
| Vomiting | - | 15% | 21% |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and AE reporting methodologies.
Table 2: Comparison of Grade ≥3 Treatment-Related Adverse Events
| Adverse Event Category | Alflutinib[1][2][3] | Osimertinib (FLAURA trial)[1] | Gefitinib |
| Any Grade ≥3 AE | 8% - 19.1% | 42% | - |
| Elevated γ-glutamyltransferase | Most common (specific % not stated) | - | - |
Experimental Protocols for Safety Assessment
The preclinical safety evaluation of novel EGFR TKIs like alflutinib and its metabolites typically involves a battery of in vitro and in vivo assays to predict potential toxicities in humans.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the drug that inhibits cell growth or kills cells in culture.
Common Methodologies:
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.
General Protocol (MTS Assay):
-
Seed cancer cell lines (e.g., those with EGFR mutations) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., alflutinib, AST5902) in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes a 50% reduction in cell viability.
In Vitro Apoptosis Assays
Objective: To determine if the drug induces programmed cell death (apoptosis).
Common Methodology:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
General Protocol:
-
Treat cells with the test compound for a specified duration.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
In Vivo Toxicity Studies
Objective: To evaluate the safety profile of a drug in a living organism, identify potential target organs for toxicity, and determine the maximum tolerated dose (MTD).
Common Animal Models: Mice and rats are commonly used for initial toxicity studies.
General Protocol (Maximum Tolerated Dose Study):
-
Dose Range Finding: Administer a range of single doses of the test compound to different groups of animals.
-
Repeated Dose Study: Administer the test compound daily or on a specific schedule for a defined period (e.g., 14 or 28 days).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy. Collect organs and tissues for microscopic examination to identify any pathological changes.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway targeted by alflutinib and a general workflow for preclinical in vivo toxicity assessment.
Figure 1: Simplified EGFR signaling pathway inhibited by alflutinib.
References
- 1. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 2. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib in patients with advanced non-small cell lung cancer (NSCLC): the expanded access protocol experience at the University of Pennsylvania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Phase II Study of Gefitinib Compared With Placebo in Chemotherapy-Naive Patients With Advanced Non–Small-Cell Lung Cancer and Poor Performance Status - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of AST5902 and Rociletinib: A Comparative Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), particularly those harboring epidermal growth factor receptor (EGFR) mutations, third-generation tyrosine kinase inhibitors (TKIs) have emerged as a critical treatment modality. This guide provides a comparative overview of the in vivo efficacy of two such inhibitors: AST5902 and rociletinib (B611991). Due to a lack of direct head-to-head preclinical studies, this comparison summarizes the available data for each compound individually, drawing from preclinical and clinical findings to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Gatekeeper Mutation
Both AST5902 and rociletinib are third-generation EGFR TKIs designed to overcome resistance to earlier-generation inhibitors, most notably the T790M "gatekeeper" mutation.[1][2][3] This mutation, acquired in over 50% of patients treated with first- or second-generation EGFR TKIs, confers resistance by altering the ATP-binding pocket of the EGFR kinase domain.[2]
Third-generation inhibitors like AST5902 (the active metabolite of alflutinib) and rociletinib selectively and irreversibly bind to the C797 residue within the ATP-binding pocket of mutant EGFR.[1][2] This covalent bond allows for sustained inhibition of EGFR signaling, even in the presence of the T790M mutation, while sparing wild-type EGFR, thereby potentially reducing off-target toxicities.[1][2] The inhibition of mutant EGFR blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[4]
Signaling Pathway of Third-Generation EGFR Inhibitors
References
- 1. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to AST5902 and Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of Epidermal Growth factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). However, the clinical utility of these targeted therapies is often curtailed by the emergence of drug resistance. This guide provides a comparative analysis of AST5902, the principal active metabolite of the third-generation EGFR TKI Alflutinib (B605306) (AST2818), and other EGFR TKIs, with a focus on cross-resistance profiles supported by experimental data.
Alflutinib is a novel, irreversible, and highly selective third-generation EGFR inhibitor developed for NSCLC patients with activating EGFR mutations and the T790M resistance mutation.[1] As its main active metabolite, AST5902 is integral to its pharmacological activity.[1] Understanding its performance relative to other TKIs is crucial for navigating the complexities of acquired resistance.
Comparative Efficacy and Cross-Resistance Profiles
The evolution of EGFR TKIs is characterized by successive generations designed to overcome specific resistance mechanisms. First-generation TKIs like gefitinib (B1684475) and erlotinib, while effective against sensitizing mutations (L858R, Del19), are rendered ineffective by the T790M "gatekeeper" mutation.[2][3] Second-generation TKIs (e.g., afatinib) showed broader activity but were limited by toxicity due to inhibition of wild-type (WT) EGFR.[2]
Third-generation inhibitors, including osimertinib (B560133) and alflutinib (the parent compound of AST5902), were specifically designed to target both sensitizing mutations and the T790M mutation while sparing WT EGFR.[2][4] However, resistance to these agents inevitably emerges, most commonly through the acquisition of a C797S mutation in the EGFR kinase domain or through activation of alternative signaling pathways.[2][5] The C797S mutation is particularly problematic as it blocks the covalent binding of irreversible third-generation inhibitors.[2] This has spurred the development of fourth-generation TKIs aimed at overcoming C797S-mediated resistance.[6]
Table 1: Comparative Activity of EGFR TKI Generations Against Key Mutations
| TKI Generation | Representative Drugs | Activity vs. Sensitizing Mutations (L858R, Del19) | Activity vs. T790M Mutation | Activity vs. C797S Mutation | Activity vs. Wild-Type EGFR |
| 1st Generation | Gefitinib, Erlotinib | High | Low (Resistance) | Active (if T790M absent) | Moderate |
| 2nd Generation | Afatinib, Dacomitinib | High | Low (Resistance) | Active (if T790M absent) | High |
| 3rd Generation | Osimertinib, Alflutinib/AST5902 | High | High | Low (Resistance) | Low |
| 4th Generation | EAI045, BLU-945 | High | High | High | Low |
Note: The activity profile for Alflutinib/AST5902 is inferred from its classification as a third-generation EGFR TKI designed to target the T790M mutation.
Mechanisms of Resistance to Third-Generation EGFR TKIs
Acquired resistance to third-generation TKIs like osimertinib, and presumably alflutinib/AST5902, can be broadly categorized into on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.
-
On-Target Resistance: The most significant on-target mechanism is the emergence of tertiary mutations in the EGFR gene, with the C797S mutation being the most clinically relevant.[5] This mutation substitutes the cysteine residue that forms a covalent bond with irreversible inhibitors, thereby preventing drug binding and restoring kinase activity.[2] The allelic context of C797S relative to the T790M mutation (cis vs. trans) can influence subsequent treatment strategies.[2]
-
Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. The most common is the amplification of the MET proto-oncogene.[7] Increased MET signaling can reactivate downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell survival and proliferation despite effective EGFR inhibition.[8] Other less frequent mechanisms include HER2 amplification, BRAF mutations, and histologic transformation to small cell lung cancer.
Experimental Protocols
To evaluate cross-resistance profiles, a series of in vitro and in vivo experiments are essential.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Plate EGFR-mutant NSCLC cell lines (e.g., PC-9 for sensitizing mutation, NCI-H1975 for L858R/T790M, and engineered lines for C797S variants) in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test compounds (e.g., AST5902, osimertinib, gefitinib) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Immunoblotting (Western Blot)
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the EGFR TKI at various concentrations for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
References
- 1. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
Validating AST5902 Activity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AST5902, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) Alflutinib (also known as Furmonertinib), with the current standard of care, Osimertinib. The focus is on the validation of its activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations. This document summarizes available data, outlines detailed experimental protocols, and presents visual diagrams of key biological pathways and workflows to aid in preclinical research and development.
Executive Summary
AST5902, as the active form of Alflutinib, is a potent and selective inhibitor of both EGFR-sensitizing mutations and the T790M resistance mutation. While direct head-to-head preclinical studies comparing AST5902/Alflutinib and Osimertinib in PDX models are not extensively published, clinical data suggests comparable efficacy. This guide will present the available preclinical and clinical context for both agents and provide a framework for conducting such comparative studies in a PDX setting.
Comparison of AST5902 (Alflutinib) and Osimertinib
Osimertinib is the established first-line treatment for patients with advanced NSCLC with EGFR mutations. Alflutinib (Furmonertinib) has shown significant clinical activity and is approved in certain regions for similar indications.[1][2] Preclinical studies have indicated that Alflutinib has a favorable safety and tolerability profile with potent antitumor activity.[3]
Quantitative Data from Preclinical and Clinical Studies
While direct comparative preclinical data in PDX models is limited, the following tables summarize key efficacy data from separate studies and clinical trials.
Table 1: Preclinical Efficacy of Osimertinib in EGFR-mutant NSCLC Xenograft Models
| Model Type | EGFR Mutation | Treatment | Outcome | Reference |
| Mouse Brain Metastases Model (PC9) | EGFRm | Osimertinib (clinically relevant doses) | Sustained tumor regression | [4] |
| PDX Model | EGFR mutations (L858R or exon 19 deletion) | Osimertinib (25 mg/kg per day, oral gavage) | Sensitive, induced tumor regression | [5] |
Table 2: Clinical Efficacy of Alflutinib (Furmonertinib) and Osimertinib in Patients with EGFR T790M-mutated NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Reference |
| Alflutinib (Furmonertinib) | FURLONG study | - | 20.8 months (in patients with CNS metastases) | [6] |
| Osimertinib | FLAURA study | 80% | 18.9 months | |
| Alflutinib (Furmonertinib) | Phase IIb (NCT03452592) | 73.6% | 7.6 months | |
| Osimertinib | AURA extension & AURA2 (pooled) | 66% | 9.9 months |
Signaling Pathway and Mechanism of Action
Both AST5902 (Alflutinib) and Osimertinib are third-generation EGFR TKIs that irreversibly bind to the EGFR kinase domain, inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Their selectivity for mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, contributes to their efficacy and improved tolerability compared to earlier generation TKIs.
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX) from NSCLC Tumors
This protocol outlines the key steps for establishing and passaging NSCLC PDX models.
-
Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients with confirmed EGFR-mutated NSCLC under sterile conditions.
-
Transport the tissue on ice in a sterile collection vial containing transport medium (e.g., RPMI-1640 with antibiotics).
-
-
Tissue Processing:
-
In a biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS) to remove blood and debris.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Make a small incision on the flank and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with wound clips or surgical glue.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor mice for tumor growth by caliper measurements twice weekly.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Process the tumor tissue as described above for subsequent passaging into new cohorts of mice.
-
In Vivo Efficacy Studies in PDX Models
-
Study Groups:
-
Establish cohorts of PDX-bearing mice with tumor volumes of 100-200 mm³.
-
Randomize mice into treatment groups: Vehicle control, AST5902 (or Alflutinib), and comparator drugs (e.g., Osimertinib).
-
-
Drug Administration:
-
Administer drugs via the appropriate route (e.g., oral gavage) at clinically relevant doses and schedules.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for pharmacodynamic and biomarker analysis.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Western Blot: Analyze protein expression levels of key signaling molecules (e.g., total and phosphorylated EGFR, AKT, ERK) in tumor lysates.
-
Immunohistochemistry (IHC): Evaluate the expression and localization of biomarkers in formalin-fixed, paraffin-embedded tumor sections.
-
Logical Comparison Framework
The validation of AST5902 in PDX models should be benchmarked against the current standard of care to ascertain its relative therapeutic potential.
Conclusion
Patient-derived xenograft models represent a critical tool for the preclinical evaluation of novel cancer therapeutics. While clinical data for Alflutinib (the prodrug of AST5902) is promising, direct comparative studies against Osimertinib in well-characterized NSCLC PDX models are necessary to fully delineate its preclinical activity profile. The protocols and frameworks provided in this guide offer a robust starting point for researchers to conduct such pivotal validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
Safety Operating Guide
Proper Disposal of AST5902 Mesylate: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for AST5902 mesylate, a compound used in laboratory research. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Hazard Assessment
According to the Safety Data Sheet (SDS) for AST5902 trimesylate, the compound is not classified as a hazardous substance or mixture.[1] This assessment is the primary basis for the disposal recommendations outlined below. However, it is crucial to handle all laboratory chemicals with care and to adhere to institutional safety protocols.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| PPE Category | Item |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Disposal Procedures
Even though this compound is not classified as hazardous, it is imperative to follow your institution's specific guidelines for non-hazardous chemical waste disposal. Laboratory procedures for non-hazardous waste often differ from general recommendations for household waste.
Step 1: Consultation with Institutional EHS
The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific protocols for chemical waste disposal that are compliant with local, state, and federal regulations.
Step 2: Preparing for Disposal
For Solid Waste (Unused compound, contaminated labware):
-
Segregation: Do not mix this compound with hazardous waste streams (e.g., solvents, heavy metals, reactive chemicals).[2] Combining non-hazardous waste with hazardous waste necessitates treating the entire mixture as hazardous, which increases disposal costs and environmental impact.[2]
-
Packaging:
-
Place solid this compound waste and contaminated disposable labware (e.g., weighing paper, pipette tips, gloves) into a sturdy, sealable container.
-
A common practice for non-hazardous solid laboratory waste is to use a double-bagged or securely sealed container to prevent spills.[3]
-
-
Labeling:
-
Clearly label the outer container with "Non-hazardous waste" and the chemical name: "this compound".
-
Include the date of disposal. Proper labeling is crucial to inform waste management personnel of the container's contents.
-
For Liquid Waste (Solutions of this compound):
-
Aqueous Solutions: For small quantities of dilute, non-hazardous aqueous solutions, some institutional guidelines may permit drain disposal with copious amounts of water.[4][5] However, this should only be done after receiving explicit approval from your EHS department.
-
Solvent-Based Solutions: Solutions of this compound in hazardous solvents (e.g., DMSO, ethanol) must be disposed of as hazardous chemical waste. Follow your institution's procedures for solvent waste disposal.
Step 3: Final Disposal
-
Solid Waste: Following packaging and labeling, transport the sealed container to your laboratory's designated non-hazardous solid waste accumulation area. Laboratory personnel should typically transport such waste to the designated dumpster or collection point themselves.[3]
-
Liquid Waste: If not approved for drain disposal, collect liquid waste in a compatible, sealed container labeled with all constituents. Dispose of it through your institution's chemical waste program.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Disclaimer: This information is based on publicly available safety data. Always prioritize your institution's specific waste disposal protocols and consult with your EHS department for guidance.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling AST5902 Mesylate
For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for ensuring safety and efficiency in the laboratory.
This guide provides essential, immediate safety and logistical information for the handling of AST5902 mesylate. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred partner in laboratory safety and chemical management, empowering your research with the highest standards of operational excellence.
Immediate Safety and Handling Protocols
While the Safety Data Sheet (SDS) for AST5902 trimesylate indicates that it is not classified as a hazardous substance, it is prudent practice in a research environment to handle all investigational compounds with a high degree of care to minimize exposure.[1] The following protocols are designed to ensure a safe and controlled laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against potential exposure to chemical agents. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Should be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Wear standard laboratory gloves. For extensive handling, consider double glovering. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn over personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage conditions for the stock solution are at -20°C for up to one month or -80°C for up to six months.[2]
2. Preparation and Handling:
-
All handling of the powdered form of this compound should be conducted in a designated area, such as a chemical fume hood or a powder handling enclosure, to minimize the risk of inhalation or dust generation.
-
Before handling, ensure the work area is clean and uncluttered.
-
Use dedicated spatulas and weighing boats for transferring the powder.
3. Dissolution:
-
AST5902 trimesylate is soluble in DMSO.[3]
-
To prepare a stock solution, slowly add the solvent to the powder to avoid splashing.
-
If necessary, use a vortex mixer or sonicator to aid in dissolution.[2]
4. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For a small spill of the powdered compound, gently cover it with absorbent paper to avoid raising dust and then wipe it up.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).
-
Clean the spill area with a suitable detergent and water.
-
All materials used for spill cleanup must be disposed of as chemical waste.
Experimental Protocols
The following is a detailed methodology for a common in vitro experiment using an EGFR inhibitor like this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, a human lung carcinoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution preparation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve (percentage of viability vs. drug concentration).
-
Determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
Even though this compound is not classified as hazardous, it is recommended to dispose of it as a chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder) | Collect in a clearly labeled, sealed container and dispose of as non-hazardous chemical waste through your institution's hazardous waste management program.[2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated container for non-hazardous chemical waste. |
| Liquid Waste (from experiments) | Collect in a labeled, sealed container. The container should be compatible with the solvents used. Dispose of through your institution's chemical waste program. |
| Contaminated PPE (gloves, lab coat) | Dispose of in the regular laboratory trash, unless grossly contaminated. |
Visualizing Workflows
To enhance clarity and ensure procedural consistency, the following diagrams illustrate key workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Step-by-step workflow for the MTT cell viability assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
